molecular formula C5H6ClN3O B15622813 Chloridazon metabolite B1-d3

Chloridazon metabolite B1-d3

Cat. No.: B15622813
M. Wt: 162.59 g/mol
InChI Key: XNSGCNYTNLWRKM-FIBGUPNXSA-N
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Description

Chloridazon metabolite B1-d3 is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 162.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

162.59 g/mol

IUPAC Name

5-amino-4-chloro-2-(trideuteriomethyl)pyridazin-3-one

InChI

InChI=1S/C5H6ClN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3/i1D3

InChI Key

XNSGCNYTNLWRKM-FIBGUPNXSA-N

Origin of Product

United States

Foundational & Exploratory

Chloridazon metabolite B1-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon is a selective herbicide that has been widely used in agriculture for the control of broadleaf weeds. Its environmental fate and the biological activity of its metabolites are of significant interest to researchers in environmental science, toxicology, and drug development. One of its major degradation products is Chloridazon metabolite B1, also known as Methyldesphenylchloridazon. This guide focuses on the deuterium-labeled version, Chloridazon metabolite B1-d3, providing a comprehensive overview of its chemical structure, properties, and the methodologies for its analysis.

Chemical Structure and Properties

This compound is the deuterium-labeled form of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone. The deuterium (B1214612) labeling is on the methyl group at the N2 position of the pyridazinone ring.

Chemical Structure:

Image of the chemical structure of this compound would be placed here in a real document.

Physicochemical Properties:

The following tables summarize the key physicochemical properties of this compound and its non-deuterated form, Chloridazon metabolite B1.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name 5-Amino-4-chloro-2-(methyl-d3)-3(2H)-pyridazinoneN/A
Synonyms Methyldesphenylchloridazon-d3N/A
CAS Number 2732916-21-9[1][2]
Molecular Formula C₅H₃D₃ClN₃O[2]
Molecular Weight 162.59 g/mol [2]
Canonical SMILES O=C1N(C([2H])([2H])[2H])N=CC(N)=C1Cl[2]

Table 2: Properties of Chloridazon metabolite B1 (Methyldesphenylchloridazon)

PropertyValueSource
IUPAC Name 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone[3]
CAS Number 17254-80-7[3]
Molecular Formula C₅H₆ClN₃O[3]
Molecular Weight 159.57 g/mol [3]
Melting Point 203-205 °CN/A
Boiling Point (Predicted) 202.9 ± 50.0 °CN/A
Solubility (Predicted) DMSO (Slightly), Water (Slightly)N/A

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, Chloridazon. Chloridazon is a well-known inhibitor of photosynthesis in plants.[4] Its primary target is the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain.[4]

Signaling Pathway: Inhibition of Photosynthetic Electron Transport

Chloridazon and its metabolites act by blocking the electron flow at the quinone-binding (QB) site on the D1 protein.[5] This disruption leads to a halt in ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants.[6] The following diagram illustrates this inhibitory action.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Quinone A) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- flow Cytb6f Cytochrome b6f Plastoquinone->Cytb6f e- Chloridazon Chloridazon Metabolite B1 Chloridazon->QB_site Binds & Blocks PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- NADPH NADPH PSI->NADPH e-

Caption: Inhibition of electron transport in Photosystem II by Chloridazon.

Experimental Protocols

Analysis of this compound in Water Samples by HPLC-MS/MS

This protocol is adapted from a method for the analysis of polar pesticide metabolites in water.[1]

a. Sample Preparation:

  • Water samples can be analyzed directly without a cleanup or enrichment step.[1]

  • For low-level detection, a large volume injection (e.g., 100 µL) is recommended.[1]

b. Instrumentation:

  • HPLC System: Agilent 1100 series or equivalent.[1]

  • Mass Spectrometer: API 4000 (Applied Biosystems) or a comparable triple quadrupole mass spectrometer.[1]

  • Column: Phenomenex Aqua 3µ C18, 150 x 2 mm.[1]

c. HPLC Conditions:

  • Eluent A: Water with 5 mmol NH₄ formate (B1220265) and 0.01% formic acid.[1]

  • Eluent B: Acetonitrile (ACN) with 5 mmol NH₄ formate and 0.01% formic acid.[1]

  • Gradient: A linear gradient appropriate for the separation of polar compounds should be optimized.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 100 µL.[1]

d. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined. For the non-deuterated metabolite, the precursor ion would be [M+H]⁺.

  • Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.

The following diagram outlines the general workflow for this analytical method.

G WaterSample Water Sample DirectInjection Direct Injection (100 µL) WaterSample->DirectInjection HPLC HPLC Separation (C18 Column) DirectInjection->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

Caption: Workflow for the analysis of this compound in water.

Synthesis of Chloridazon Metabolite B1

A general synthetic route to 5-amino-4-chloro-2-substituted-3(2H)-pyridazinones involves the reaction of a 4,5-dichloro-2-substituted-pyridazinone with an amine. The following is a plausible, though not explicitly detailed for this specific compound, synthetic approach based on similar pyridazinone syntheses.[2][7][8]

a. Starting Materials:

b. Reaction Steps:

  • Amination: The 4,5-dichloro-2-methyl-3(2H)-pyridazinone is reacted with an amino source. A common method involves heating the dichloro-precursor with aqueous ammonia in an autoclave.[8]

  • Purification: The resulting product, 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone, can be purified by filtration, washing, and recrystallization.

c. Synthesis of Deuterated Analog:

To synthesize this compound, the starting material would need to be 4,5-dichloro-2-(methyl-d3)-3(2H)-pyridazinone. This could potentially be synthesized from a suitable precursor and a deuterated methylating agent.

The logical relationship for the synthesis is depicted below.

G Start 4,5-Dichloro-2-methyl-3(2H)-pyridazinone Reaction Amination Reaction Start->Reaction Reagent Ammonia (NH3) Reagent->Reaction Product Chloridazon Metabolite B1 Reaction->Product Purification Purification Product->Purification FinalProduct Pure Chloridazon Metabolite B1 Purification->FinalProduct

Caption: Logical workflow for the synthesis of Chloridazon metabolite B1.

Conclusion

This compound is an important analytical standard for monitoring the environmental fate of the herbicide Chloridazon. Understanding its chemical properties, biological mechanism of action, and the analytical methods for its detection is crucial for environmental and toxicological research. The information provided in this guide serves as a comprehensive resource for scientists and professionals working in these fields.

References

In-Depth Technical Guide: Isotopic Purity and Enrichment of Chloridazon Metabolite B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and enrichment of Chloridazon metabolite B1-d3 (Methyldesphenylchloridazon-d3). While specific batch data from a certificate of analysis is not publicly available, this document outlines the typical quality specifications and the detailed experimental protocols used to ensure the suitability of this deuterated internal standard for quantitative analysis.

Core Concepts: Isotopic Purity and Enrichment

This compound is a deuterium-labeled form of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone, a metabolite of the herbicide Chloridazon. In quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are used as internal standards to correct for analyte loss during sample preparation and for variations in instrument response.

The utility of a deuterated internal standard is critically dependent on its isotopic purity and isotopic enrichment .

  • Isotopic Purity: Refers to the percentage of the compound that contains the desired isotopic labels. High isotopic purity is essential to minimize interference from unlabeled or partially labeled molecules.

  • Isotopic Enrichment: Quantifies the abundance of the specific deuterated isotopologue (in this case, the d3 species) relative to all other isotopologues (d0, d1, d2). For reliable quantification, high isotopic enrichment (typically ≥98%) is recommended to ensure a clear mass separation from the unlabeled analyte.[1]

Quantitative Data: Typical Specifications

The following table summarizes the typical quality specifications for a high-purity this compound internal standard, based on common industry standards for such reagents.

ParameterTypical SpecificationAnalytical Method
Chemical Purity >99%HPLC, LC-MS
Isotopic Purity ≥98%HRMS, NMR
Isotopic Enrichment (d3) ≥98%HRMS
Molecular Formula C₅H₃D₃ClN₃O-
CAS Number 2732916-21-9-

Experimental Protocols

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on high-resolution analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This method is used to determine the relative abundance of each isotopologue (d0, d1, d2, d3).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is used. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer, either by direct infusion or via liquid chromatography. A full-scan mass spectrum is acquired in the appropriate ionization mode (positive or negative) to encompass the m/z range of all expected isotopologues.

  • Data Analysis:

    • The ion signals corresponding to the non-deuterated (d0) and the deuterated isotopologues (d1, d2, d3) are identified in the mass spectrum.

    • The peak area or intensity for each isotopologue is integrated.

    • The isotopic enrichment for the d3 species is calculated using the following formula:

    % Isotopic Enrichment (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Structural Integrity and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structural integrity of the molecule and to verify the position of the deuterium (B1214612) labels.

Methodology:

  • Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis:

    • The ¹H NMR spectrum is analyzed to confirm the absence or significant reduction of proton signals at the sites of deuteration.

    • The overall spectrum is compared to that of the unlabeled Chloridazon metabolite B1 to ensure the core molecular structure is correct.

    • Integration of the remaining proton signals can provide an estimate of the isotopic purity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Quality Assessment synthesis Chemical Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification hrms HRMS Analysis purification->hrms Sample for MS nmr NMR Analysis purification->nmr Sample for NMR enrichment Calculate Isotopic Enrichment (%) hrms->enrichment purity_confirm Confirm Structural Integrity & Label Position nmr->purity_confirm final_spec Final Specification Sheet (Isotopic Purity & Enrichment) enrichment->final_spec purity_confirm->final_spec

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Chloridazon Metabolite B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon metabolite B1-d3, also known as Methyldesphenylchloridazon-d3, is the deuterium-labeled form of Chloridazon metabolite B1 (5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone). It serves as a crucial internal standard for the quantitative analysis of its unlabeled counterpart in various matrices, particularly in environmental and food safety testing. The accuracy and reliability of analytical data heavily depend on the stability of such standards. This guide provides an in-depth overview of the expected physical and chemical stability of this compound, drawing upon information available for Chloridazon and its metabolites, and outlines general protocols for stability assessment.

Chemical Structure and Properties

  • Chemical Name: 5-Amino-4-chloro-2-(methyl-d3)-3(2H)-pyridazinone

  • Synonyms: Methyldesphenylchloridazon-d3, this compound

  • Molecular Formula: C₅H₃D₃ClN₃O

  • CAS Number: 2732916-21-9[1]

The presence of deuterium (B1214612) atoms does not significantly alter the chemical properties of the molecule but provides a distinct mass spectrometric signature, making it an ideal internal standard. The stability of the C-D bond is generally greater than the C-H bond, which could theoretically impart slightly enhanced stability, though this effect is often negligible under typical storage conditions.

Expected Physical and Chemical Stability

Based on the stability of the parent compound, Chloridazon, and general knowledge of related chemical structures, the following stability profile for this compound can be anticipated.

Temperature Stability: The parent compound, Chloridazon, is reported to be stable for at least two years at temperatures up to 50°C.[2] It is highly probable that this compound exhibits similar thermal stability. As an analytical standard, it is typically supplied as a solid or in a solution. For long-term storage, maintaining the compound at low temperatures (-20°C or below) is recommended to minimize any potential degradation.

pH Stability: Chloridazon is stable in aqueous media within a pH range of 3 to 9.[2] This suggests that this compound is also likely to be stable within this pH range. Significant deviations to highly acidic or alkaline conditions could potentially lead to hydrolysis or other degradation pathways.

Photostability: The parent compound, Chloridazon, has a disappearance half-life of 150 hours in simulated sunlight in water at pH 7.[2] This indicates a degree of photosensitivity. Therefore, it is crucial to protect this compound, both in its solid form and in solution, from direct exposure to light. Amber vials and storage in the dark are recommended.

Stability in Solution: When prepared in a solvent, the stability of this compound will also depend on the nature of the solvent. Acetonitrile and methanol (B129727) are common solvents for preparing stock solutions of pesticide standards and are generally considered suitable.[3] The stability of working solutions should be monitored, especially if they are stored for extended periods.

Quantitative Stability Data (Illustrative)

As no specific quantitative stability data for this compound was found, the following table is an illustrative summary based on the stability of the parent compound, Chloridazon. This table should be used as a general guideline, and it is imperative for laboratories to conduct their own stability studies.

ParameterConditionExpected Stability of ChloridazonImplied Stability for this compound
Long-Term Storage (Solid) -20°C, protected from lightHigh (manufacturer-defined shelf life)High, expected to be stable for at least 2 years
Short-Term Storage (Solution) 4°C, protected from lightHighHigh, regular verification recommended
Temperature Up to 50°CStable for ≥ 2 years[2]Likely stable under similar conditions
pH (Aqueous Solution) 3 - 9Stable[2]Likely stable within this range
Photostability (Aqueous Solution) Simulated Sunlight (pH 7)Half-life of 150 hours[2]Should be protected from light

Experimental Protocols for Stability Assessment

To ensure the integrity of analytical results, it is essential to perform in-house stability studies for this compound under the specific storage and handling conditions of the laboratory.

1. Long-Term Stability Study

  • Objective: To determine the shelf-life of the analytical standard under recommended long-term storage conditions.

  • Methodology:

    • Prepare multiple aliquots of the standard (in solid form or as a concentrated stock solution in a suitable solvent like acetonitrile).

    • Store the aliquots at the recommended long-term storage temperature (e.g., -20°C) in the dark.

    • At specified time intervals (e.g., 0, 3, 6, 12, 24 months), retrieve an aliquot.

    • Allow the sample to equilibrate to room temperature.

    • Prepare a working solution and analyze it using a validated analytical method (e.g., LC-MS/MS).

    • Compare the concentration of the aged standard to that of a freshly prepared standard or the initial concentration.

    • The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

2. Short-Term Stability Study (Bench-Top Stability)

  • Objective: To evaluate the stability of the standard under typical laboratory bench-top conditions.

  • Methodology:

    • Prepare a working solution of the standard.

    • Leave the solution at ambient temperature (e.g., 20-25°C) on the laboratory bench for a defined period (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, analyze the sample and compare the concentration to a freshly prepared standard.

    • Assess stability based on predefined acceptance criteria.

3. Freeze-Thaw Stability Study

  • Objective: To assess the stability of the standard after repeated freeze-thaw cycles.

  • Methodology:

    • Prepare aliquots of a stock solution of the standard.

    • Subject the aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the sample at the long-term storage temperature for at least 12 hours and then thawing it to room temperature.

    • After the final thaw, analyze the samples and compare the concentration to a freshly prepared standard that has not undergone freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of an analytical standard like this compound.

Stability_Assessment_Workflow cluster_studies Stability Studies start Start: Obtain This compound Standard prep_stock Prepare Concentrated Stock Solution (e.g., in Acetonitrile) start->prep_stock long_term Long-Term Stability (e.g., -20°C) prep_stock->long_term Aliquot and subject to conditions short_term Short-Term (Bench-Top) Stability (e.g., 25°C) prep_stock->short_term Aliquot and subject to conditions freeze_thaw Freeze-Thaw Stability prep_stock->freeze_thaw Aliquot and subject to conditions analysis Analytical Measurement (e.g., LC-MS/MS) long_term->analysis Analyze at time points short_term->analysis Analyze at time points freeze_thaw->analysis Analyze at time points data_eval Data Evaluation: Compare to Reference/Initial Value analysis->data_eval decision Stability Assessment: Within Acceptance Criteria? data_eval->decision stable Conclusion: Stable under Tested Conditions decision->stable Yes unstable Conclusion: Unstable Revise Storage/Handling Procedures decision->unstable No

General workflow for stability assessment of an analytical standard.

Degradation Pathways

The primary degradation products of Chloridazon are desphenyl-chloridazon (metabolite B) and methyl-desphenyl-chloridazon (metabolite B1).[4] It is reasonable to assume that under forced degradation conditions (e.g., extreme pH, high temperature, strong light exposure), this compound would follow similar degradation pathways. The primary concern for the deuterated standard is the potential for deuterium-hydrogen exchange, although this is generally unlikely under standard conditions.

Conclusion and Recommendations

While specific stability data for this compound is not extensively published, a robust stability profile can be inferred from its parent compound and general chemical principles. To ensure the highest quality of analytical data, the following practices are recommended:

  • Storage: Store the neat compound and stock solutions at or below -20°C, protected from light.

  • Handling: Use amber glassware or protect solutions from light during handling. Allow solutions to equilibrate to room temperature before use.

  • Verification: Perform in-house stability studies to establish appropriate storage and handling procedures for your laboratory's specific conditions.

  • Documentation: Maintain detailed records of the preparation, storage, and stability assessment of all analytical standards.

By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently use this compound as an internal standard, ensuring the accuracy and reliability of their analytical findings.

References

Technical Guide: Solubility of Chloridazon Metabolite B1-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of Chloridazon metabolite B1-d3 in organic solvents. A comprehensive search of publicly available scientific literature, safety data sheets, and chemical databases was conducted to obtain quantitative solubility data. This investigation revealed a significant data gap, as no specific quantitative solubility values for this compound in any organic solvent are published in the readily accessible domain. Similarly, quantitative solubility data for the non-deuterated form, Chloridazon metabolite B1 (Methyldesphenylchloridazon), is also not available.

This guide provides the available solubility data for the parent compound, Chloridazon, as a point of reference. It is crucial to note that the solubility of the parent compound may differ significantly from its metabolites due to structural differences. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound like this compound in organic solvents is presented, along with a logical workflow diagram to guide researchers in generating this critical data in their own laboratories.

Data on Solubility

As of the date of this guide, no quantitative data on the solubility of this compound in organic solvents has been found in published literature or safety data sheets. The deuterated nature of this compound, primarily used as an internal standard in analytical chemistry, means its bulk physical properties like solubility are often not characterized or published.

Reference Data: Solubility of Chloridazon (Parent Compound)

For informational purposes, the following table summarizes the known solubility of the parent compound, Chloridazon, in various organic solvents at 20 °C.

Disclaimer: This data is for the parent compound Chloridazon , not this compound. The structural differences between these compounds will likely result in different solubility profiles. This information should be used as a general reference only.

SolventSolubility (g/L) at 20 °C
Methanol34
Acetone28
Ethyl Acetate3.7
Dichloromethane1.9
Benzene0.7
Toluene0.1
n-HexanePractically Insoluble

Data sourced from publicly available chemical databases.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in organic solvents. This method is based on the principle of reaching a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, etc.), analytical grade or higher

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) for quantification.

Procedure
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., acetonitrile, based on supplier information for related compounds).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

  • Equilibrium Solubility Measurement:

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.

    • Pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24 to 48 hours). The solution should appear to have undissolved solid at the bottom.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove all undissolved particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method used for the calibration standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original, undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Workflow and Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation Phase cluster_hplc_cal HPLC Calibration cluster_exp Equilibrium Experiment cluster_analysis Sample Analysis cluster_calc Calculation prep_stock Prepare Stock Solution in a Soluble Solvent prep_cal Create Calibration Standards (Serial Dilutions) prep_stock->prep_cal hplc_analysis_cal Analyze Calibration Standards by HPLC prep_cal->hplc_analysis_cal gen_curve Generate Calibration Curve (Concentration vs. Response) hplc_analysis_cal->gen_curve calc_conc Determine Concentration from Calibration Curve gen_curve->calc_conc add_excess Add Excess Solute to Vials add_solvent Add Known Volume of Organic Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h with shaking) add_solvent->equilibrate filter_sample Filter Supernatant (Remove Undissolved Solid) equilibrate->filter_sample dilute_sample Dilute Saturated Solution to Working Concentration filter_sample->dilute_sample hplc_analysis_sample Analyze Diluted Sample by HPLC dilute_sample->hplc_analysis_sample hplc_analysis_sample->calc_conc calc_sol Calculate Final Solubility (Account for Dilution) calc_conc->calc_sol

Workflow for determining the solubility of a solid compound in an organic solvent.

The Discovery, History, and Metabolic Fate of Chloridazon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon (B30800), a selective pyridazinone herbicide, has been a significant tool in agriculture for decades. This technical guide provides an in-depth exploration of its discovery, historical use, and the formation and environmental fate of its principal metabolites. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this compound.

Discovery and History

Chloridazon, also known by its alternative name pyrazon, was first introduced to the market in the 1960s by BASF.[1] It was developed as a selective herbicide primarily for use in beet cultivation to control annual broad-leaved weeds.[1] Its synthesis can be achieved through the reaction of mucochloric acid with phenylhydrazine (B124118) and ammonia.[2] Until 1996, commercial chloridazon was often contaminated with its inactive isomer, iso-chloridazon.[2]

The herbicide's mode of action is the inhibition of photosynthesis at photosystem II.[3] Due to the detection of its persistent metabolite, desphenyl-chloridazon, in groundwater in 2007, the chemical industry recommended voluntarily ceasing its use in drinking water protection areas. The European Union's approval for chloridazon expired at the end of 2018, with the grace period for sales ending in mid-2020 and the final use of existing stocks by the end of 2020.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of chloridazon and its primary metabolite, desphenyl-chloridazon, is presented below.

Table 1: Physicochemical Properties of Chloridazon and its Metabolites
PropertyChloridazonDesphenyl-chloridazonMethyl-desphenyl-chloridazonReference
Chemical Formula C₁₀H₈ClN₃OC₄H₄ClN₃OC₅H₆ClN₃O[3]
Molar Mass 221.66 g/mol 145.55 g/mol 159.57 g/mol [2][4]
CAS Number 1698-60-8Not specified17254-80-7[1][4]
Water Solubility 340 mg/L (20 °C)High (due to polarity)High (due to polarity)[1][5]
Melting Point 206 °C (with decomposition)Not specifiedNot specified[2]
Vapor Pressure 5.4 x 10⁻¹¹ mbar (20 °C)Not specifiedNot specified[2]
Log P (XLogP3) 0.8Not specified-0.2[1][4]
Table 2: Toxicological Data for Chloridazon
ParameterValueSpeciesReference
LD₅₀ (Oral) 647 mg/kgRat[2]
LD₅₀ (Dermal) >2,500 mg/kgRabbit[2]
96-hour LC₅₀ (Fish) >32 but <46 mg a.i./LRainbow Trout[1]
96-hour LC₅₀ (Fish) 88.7 mg a.i./LBluegill Sunfish[1]

Mechanism of Action: Inhibition of Photosynthesis

Chloridazon acts by interrupting the photosynthetic electron transport chain in susceptible plants.[3] It specifically binds to the QB protein in Photosystem II, which prevents the transfer of electrons to the plastoquinone (B1678516) (PQ) pool.[6] This blockage halts the production of ATP and NADPH, essential for carbon dioxide fixation, ultimately leading to plant death.[7] The rapid onset of symptoms, such as chlorosis and necrosis, is due to oxidative stress and the generation of damaging radicals resulting from the blocked electron flow, rather than simple starvation.[6][7]

G Figure 1: Chloridazon's Mechanism of Action PSII Photosystem II (PSII) QB_Protein QB Protein PSII->QB_Protein e- PQ_Pool Plastoquinone (PQ) Pool QB_Protein->PQ_Pool e- Electron_Flow Electron Flow Chloridazon Chloridazon Chloridazon->QB_Protein Inhibits Binding

Caption: Inhibition of electron transport in Photosystem II by chloridazon.

Metabolism and Environmental Fate

Chloridazon undergoes degradation in the environment, primarily forming two key metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon.[5] These metabolites are more polar and soluble than the parent compound, which contributes to their mobility in soil and potential to contaminate surface and groundwater.[5] Desphenyl-chloridazon, in particular, is noted for its persistence in the environment.[5]

G Figure 2: Metabolic Pathway of Chloridazon Chloridazon Chloridazon Desphenyl Desphenyl-chloridazon Chloridazon->Desphenyl Degradation Methyl_Desphenyl Methyl-desphenyl-chloridazon Chloridazon->Methyl_Desphenyl Degradation

Caption: Primary degradation pathways of chloridazon in the environment.

Table 3: Environmental Concentrations and Half-life of Chloridazon and its Metabolites
CompoundMatrixConcentration RangeHalf-life (DT₅₀)Reference
Chloridazon GroundwaterUp to 3.5 µg/L43 days (in soil)[5][8]
Desphenyl-chloridazon Natural WaterUp to 24.0 µg/LNot specified[5]
Methyl-desphenyl-chloridazon Natural WaterUp to 6.1 µg/LNot specified[5]

Experimental Protocols

Synthesis of Chloridazon

While the precise industrial synthesis process is not publicly detailed, a general multi-step organic synthesis is known.[3] The process begins with the cyclization of phenylhydrazine or its derivatives with chlorinated pyridazinone intermediates to form the pyridazinone ring.[3] This is followed by chlorination to introduce a chlorine atom at the 4-position and an amination step to add an amino group at the 5-position.[3] An example from the literature describes reacting 1-phenol-4-sulphonic acid as a starting material to produce 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone with a high yield.[9]

Analysis of Chloridazon and its Metabolites in Honey using QuPPe and LC-MS/MS

The Quick Polar Pesticides (QuPPe) method is a streamlined procedure for extracting highly polar pesticides from complex food matrices like honey.[10]

Extraction Protocol (QuPPe):

  • Weigh 10 g of the honey sample.

  • Add 10 mL of acidified methanol (B129727) (containing 1% formic acid).

  • Shake the mixture vigorously.

  • Freeze the sample and raw extract to precipitate matrix components.

  • Centrifuge the sample while it is still cold.

  • Filter the resulting extract into an autosampler vial for analysis.[10]

LC-MS/MS Analysis:

  • Instrumentation: Thermo Scientific™ UltiMate™ 3400 RSLC system coupled with a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer.[11]

  • Column: Thermo Scientific™ Hypercarb™ column is often used for the separation of polar pesticides.[11]

  • Detection: The analysis is performed using tandem mass spectrometry (MS/MS) to ensure sensitive and selective quantification of chloridazon and its metabolites.[10]

G Figure 3: QuPPe Analytical Workflow for Honey Sample 10g Honey Sample Extraction Add 10mL Acidified Methanol & Shake Sample->Extraction Freeze Freeze Out Extraction->Freeze Centrifuge Centrifuge (cold) Freeze->Centrifuge Filter Filter Extract Centrifuge->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Workflow for the QuPPe method for analyzing pesticides in honey.

Soil Degradation Study

To assess the persistence of chloridazon in soil, laboratory-based degradation studies can be conducted.

Experimental Setup:

  • Soil with no prior history of chloridazon application is collected from the upper layer (0-15 cm).

  • The soil is sieved and its properties (pH, organic carbon content, texture) are characterized.

  • Chloridazon is applied to the soil samples.

  • The samples are incubated under controlled laboratory conditions.

  • Soil samples are collected at regular intervals (e.g., 1 hour, then on days 4, 16, 32, 48, 64, 80, 96, 112, and 128) for residue analysis.[12]

Residue Analysis:

  • Chloridazon is extracted from the soil using a solvent such as methanol.

  • The extract is cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.

  • The final determination is performed using gas chromatography with an electron capture detector (GC-ECD).[8]

  • The degradation rate and half-life (DT₅₀) are calculated, often assuming first-order kinetics.[8]

Regulatory Status and Environmental Impact

The use of chloridazon has been significantly restricted, particularly in the European Union, due to concerns over groundwater contamination by its persistent metabolites.[13] The EU has lowered the Maximum Residue Levels (MRLs) for chloridazon in all products to the limit of determination (LOD).[13] European regulations set a general maximum residue limit for single herbicides/pesticides in groundwater at 0.1 µg/L and 0.5 µg/L for the total sum of these compounds.[5]

Studies have shown that chloridazon and its metabolite, desphenyl-chloridazon, can have harmful effects on non-target aquatic organisms such as crayfish, even at environmentally relevant concentrations.[14] These effects can include alterations in biochemical profiles and oxidative stress.[14]

Conclusion

Chloridazon has a long history as an effective herbicide, but its environmental persistence and the mobility of its metabolites have led to significant regulatory scrutiny and a decline in its use. For researchers and scientists, understanding the physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies associated with chloridazon is crucial for assessing its environmental impact and developing potential remediation strategies. The detailed information and protocols provided in this guide serve as a comprehensive resource for professionals working in related fields.

References

Degradation Pathway of Chloridazon to its Metabolite B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the degradation pathway of the herbicide chloridazon (B30800) to its primary metabolite, methyl-desphenyl-chloridazon (Metabolite B1). The document outlines the core chemical transformations, summarizes key quantitative data from environmental and laboratory studies, and presents detailed experimental protocols for the analysis of these compounds.

Introduction to Chloridazon and its Environmental Fate

Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) is a selective herbicide historically used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Upon its introduction into the environment, chloridazon undergoes degradation, leading to the formation of several metabolites. The two most significant and frequently detected metabolites are desphenyl-chloridazon (Metabolite B) and methyl-desphenyl-chloridazon (Metabolite B1).[3][4]

The degradation process is of significant interest to environmental scientists and regulatory bodies due to the persistence and mobility of these metabolites in soil and water systems. Understanding the transformation pathway is crucial for assessing the environmental impact of chloridazon use and for developing effective remediation strategies.

The Degradation Pathway: From Chloridazon to Metabolite B1

The primary degradation of chloridazon in the environment is a microbially-mediated process that involves the cleavage of the phenyl group from the pyridazinone ring.[1] This initial step results in the formation of desphenyl-chloridazon. Subsequently, under certain conditions, desphenyl-chloridazon can be methylated to form methyl-desphenyl-chloridazon (Metabolite B1).

The overall degradation pathway can be visualized as follows:

Chloridazon_Degradation Chloridazon Chloridazon (C10H8ClN3O) Desphenyl_Chloridazon Desphenyl-Chloridazon (Metabolite B) (C4H4ClN3O) Chloridazon->Desphenyl_Chloridazon Microbial De-phenylation Metabolite_B1 Methyl-Desphenyl-Chloridazon (Metabolite B1) (C5H6ClN3O) Desphenyl_Chloridazon->Metabolite_B1 Methylation HPLC_Workflow A Sample Collection (Aqueous) B Filtration (0.45 µm filter) A->B C HPLC System Preparation (Column Equilibration) B->C D Injection of Sample C->D E Chromatographic Separation (C18 column) D->E F Detection (UV-Vis Detector) E->F G Data Analysis (Quantification) F->G Soil_Degradation_Workflow A Soil Sample Collection and Sieving B Soil Sterilization (for abiotic control) A->B C Spiking Soil with Chloridazon A->C B->C D Incubation (Controlled Temperature & Moisture) C->D E Time-course Sampling D->E F Solvent Extraction of Analytes E->F G Analysis by HPLC or GC F->G

References

Environmental Fate and Occurrence of Chloridazon Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the environmental fate and occurrence of the principal metabolites of the herbicide chloridazon (B30800): desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). Chloridazon, a selective herbicide historically used in sugar beet cultivation, degrades in the environment to form these more polar and persistent metabolites.[1][2] This guide synthesizes available quantitative data on the prevalence of these compounds in various environmental matrices, details the experimental protocols for their detection and quantification, and illustrates their primary degradation pathways. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

Chloridazon has been widely used in agriculture for decades. While the parent compound is of environmental concern, its metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC), have emerged as significant and widespread contaminants in soil and water systems across Europe.[1] Due to their increased polarity and persistence compared to the parent compound, DPC and Me-DPC exhibit high mobility in soil, leading to the contamination of groundwater and surface water.[1][3][4] This guide aims to provide a detailed technical resource on the environmental behavior and analysis of these metabolites.

Occurrence in the Environment

Numerous studies have documented the presence of chloridazon metabolites in various environmental compartments. The concentrations of these metabolites often exceed those of the parent compound, highlighting their persistence and tendency to accumulate.

Soil

Chloridazon degrades in the soil to form DPC and Me-DPC. The half-life of desphenyl-chloridazon in soil has been reported to be approximately 235.5 days, indicating its persistence.[5] A long-term lysimeter experiment showed that the concentrations of both metabolites in soil can increase over time, even years after the initial application of chloridazon, indicating continuous downward migration and degradation of the parent compound.[2][6]

Table 1: Concentration of Chloridazon and its Metabolites in Soil

CompoundMatrixConcentration (µg/kg)Location/Study DetailsReference
ChloridazonSoilDecreased significantly with depth and timeLong-term lysimeter experiment[2][6]
Desphenyl-chloridazonSoilUp to 370Long-term lysimeter experiment, 916 days after application[2][6]
Methyl-desphenyl-chloridazonSoilUp to 16Long-term lysimeter experiment, 916 days after application[2][6]
ChloridazonSoilInitial dose of ~1.0 mg/kg, decreased to 0.074 mg/kg after 128 daysLaboratory degradation study[7]
Groundwater

The high mobility of DPC and Me-DPC leads to their frequent detection in groundwater, often at concentrations exceeding regulatory limits.[1] European regulations set a maximum residue limit for single pesticide compounds in groundwater at 0.1 µg/L and 0.5 µg/L for the sum of all herbicides and pesticides.[3]

Table 2: Concentration of Chloridazon and its Metabolites in Groundwater

CompoundConcentration Range (µg/L)Location/Study DetailsReference
ChloridazonUp to 0.67European groundwater samples[1]
Desphenyl-chloridazon0.01 - 24.0European groundwater samples[1][3][4]
Methyl-desphenyl-chloridazonUp to 6.1Natural water in some parts of Europe[3][4]
Desphenyl-chloridazonMedian values up to 1.9Aquifer influenced by agricultural runoff[8][9]
Methyl-desphenyl-chloridazonMedian values up to 0.75Aquifer influenced by agricultural runoff[8][9]
Surface Water

Chloridazon and its metabolites are also frequently detected in surface water bodies due to runoff from agricultural areas.

Table 3: Concentration of Chloridazon and its Metabolites in Surface Water

CompoundConcentration Range (µg/L)Location/Study DetailsReference
Chloridazon0.01 - 4.34European surface waters[1]
Desphenyl-chloridazon0.01 - 24.0European surface waters[1]
ChloridazonUp to 3.5Leachate in a long-term lysimeter experiment[2][6]
Desphenyl-chloridazonUp to 24.0Leachate in a long-term lysimeter experiment[2][6]
Methyl-desphenyl-chloridazonUp to 6.1Leachate in a long-term lysimeter experiment[2][6]

Environmental Fate and Degradation Pathways

Chloridazon undergoes transformation in the environment primarily through microbial and abiotic processes, leading to the formation of its main metabolites, DPC and Me-DPC. The primary degradation pathway involves the removal of the phenyl group from the chloridazon molecule.

Chloridazon_Degradation Chloridazon Chloridazon DPC Desphenyl-chloridazon (DPC) Chloridazon->DPC Microbial/Abiotic Cleavage of Phenyl Group Me_DPC Methyl-desphenyl-chloridazon (Me-DPC) DPC->Me_DPC Methylation Further_Degradation Further Degradation Products DPC->Further_Degradation Me_DPC->Further_Degradation

Figure 1: Primary degradation pathway of Chloridazon.

Further degradation of DPC can lead to the formation of other by-products such as pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion, as identified in Fenton and photo-Fenton process studies.[10]

Experimental Protocols for Analysis

The accurate quantification of chloridazon and its polar metabolites in complex environmental matrices requires sensitive and specific analytical methods. The most common techniques involve solid-phase extraction (SPE) for sample clean-up and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: QuPPe Method

The Quick Polar Pesticides (QuPPe) method is a widely used, simple, and effective procedure for the extraction of highly polar pesticides from various food and environmental matrices.[11]

Protocol for Water Samples (adapted from general QuPPe principles):

  • Sample Collection: Collect water samples in clean, appropriate containers.

  • Fortification (for recovery studies): Spike a known volume of the sample with a standard solution of the analytes and internal standards.

  • Extraction:

    • Take a 10 mL aliquot of the water sample.

    • Add 10 mL of acidified methanol (B129727) (e.g., with 1% formic acid).[11]

    • Shake vigorously for a defined period (e.g., 1 minute).[12]

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[11]

QuPPe_Workflow cluster_sample_prep Sample Preparation Sample Water Sample (10 mL) Spike Spike with Standards (Optional) Sample->Spike Extract Add Acidified Methanol (10 mL) & Shake Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Figure 2: General workflow for the QuPPe method.
Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for the selective extraction and concentration of analytes from water samples.

Protocol for Water Samples:

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the retained analytes with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the determination of chloridazon metabolites due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

LCMSMS_Workflow cluster_lcmsms LC-MS/MS Analysis Sample_Injection Sample Injection LC_Separation LC Separation (HILIC Column) Sample_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 2 (Product Ion Selection) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Acquisition Data Acquisition & Quantification Detector->Data_Acquisition

Figure 3: Workflow for LC-MS/MS analysis.

Conclusion

The metabolites of chloridazon, desphenyl-chloridazon and methyl-desphenyl-chloridazon, are persistent and mobile environmental contaminants that are frequently detected in soil, groundwater, and surface water. Their presence often exceeds that of the parent compound and can surpass regulatory limits for drinking water. This technical guide has summarized the available data on their occurrence, detailed the primary analytical methodologies for their quantification, and outlined their environmental degradation pathways. Continued monitoring and research are essential to fully understand the long-term environmental impact of these metabolites and to develop effective remediation strategies.

References

Toxicological Profile of Chloridazon and its Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon (B30800), a pyridazinone herbicide, has been utilized in agriculture for decades. Its toxicological profile, along with that of its primary environmental and metabolic byproducts, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the toxicology of chloridazon, focusing on its acute, subchronic, and chronic effects, as well as its genotoxic and carcinogenic potential. The toxicological profiles of its major byproducts, chloridazon-desphenyl and chloridazon-methyl-desphenyl, are also discussed. This document synthesizes quantitative toxicological data, details experimental methodologies for key studies, and visualizes metabolic and toxicity pathways to serve as a thorough resource for researchers and professionals in toxicology and drug development.

Introduction

Chloridazon, chemically known as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, is a selective systemic herbicide primarily used to control broad-leaved weeds in sugar beet and fodder beet crops.[1] Its mode of action in plants is the inhibition of photosynthesis at photosystem II.[2] Following its application, chloridazon can be metabolized by plants and microorganisms in the soil, leading to the formation of several byproducts. The primary metabolites of concern due to their persistence and potential for groundwater contamination are chloridazon-desphenyl and chloridazon-methyl-desphenyl.[3] Understanding the complete toxicological landscape of chloridazon and these byproducts is crucial for assessing its risk to non-target organisms and human health.

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for chloridazon and its major byproduct, chloridazon-desphenyl. Data for chloridazon-methyl-desphenyl is limited to its GHS classification as an irritant.[4]

Table 1: Acute Toxicity of Chloridazon

Test TypeSpeciesRouteValueReference
LD50RatOral3600 mg/kg[5]
LD50MouseOral2500 mg/kg[5]
LD50Bobwhite QuailOral>2000 mg/kg[6]
LC50 (96h)TroutAquatic27 mg/L[5]
LD50Honey BeeTopical>193 µ g/bee [5]

Table 2: Subchronic and Chronic Toxicity of Chloridazon

Test TypeSpeciesDurationNOEL/NOAELEffects Observed at Higher DosesReference
Subchronic OralRat13 weeks300 ppm (diet)Reduced food consumption, altered erythrocytic parameters, increased liver and thyroid weight[7]
Chronic OralRat2 years16 mg/kg/day-[2]
ReproductiveRat2 generations148 mg/kg/dayNo effects on reproductive performance[2]

Table 3: Toxicity of Chloridazon Byproducts

CompoundTest TypeSpeciesRouteValueReference
Chloridazon-desphenylLD50RatOral500 mg/kg (ATE)[2]
Chloridazon-methyl-desphenylGHS Classification--Skin, eye, and respiratory irritant[4]

Experimental Protocols

The toxicological evaluation of chloridazon and its byproducts has been conducted through a series of standardized studies. The general methodologies for these key experiments are outlined below, based on internationally recognized guidelines (e.g., OECD, EPA).

Acute Oral Toxicity (LD50)

The acute oral toxicity of chloridazon and its metabolites is typically determined using a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).

  • Test Species: Commonly Wistar or Sprague-Dawley rats.

  • Administration: The test substance is administered by oral gavage in a single dose.

  • Dosage: A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is the LD50 value. Other observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.

Subchronic Oral Toxicity (13-Week Study)

A 13-week oral toxicity study, following a protocol similar to OECD Test Guideline 408, was conducted for chloridazon in rats.

  • Test Species: Sprague-Dawley rats.

  • Administration: The test substance (CHLORIDAZON TECH) was administered via the diet.[7]

  • Dosage Levels: Dose levels of 0, 300, 1200, 4800, and 19,200 ppm (reduced to 9600 ppm after 5 weeks) were used.[7]

  • Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues at termination.

  • Objective: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs for toxicity.

Carcinogenicity Bioassay

Long-term carcinogenicity studies on chloridazon were conducted in rats, generally following protocols similar to OECD Test Guideline 451.

  • Test Species: Sprague-Dawley rats.[7]

  • Administration: The test substance was administered via the diet for a period of 104 weeks.[7]

  • Dosage Levels: Dose levels of 0, 150, 450, 1350, and 4050 ppm were used.[7]

  • Endpoints: The primary endpoints are the incidence, type, and location of tumors. Other parameters monitored are similar to the subchronic toxicity study.

Bacterial Reverse Mutation Assay (Ames Test)

The genotoxic potential of chloridazon was assessed using the Ames test, following a protocol similar to OECD Test Guideline 471.

  • Test System: Salmonella typhimurium strains TA 98, TA 100, TA 1535, TA 1537, and TA 1538, and Escherichia coli strain WP2 hcr.[7]

  • Methodology: The test was conducted with and without metabolic activation (S9 mix from rat liver homogenate). Chloridazon was tested at concentrations ranging from 10 to 3000 µ g/plate .[7]

  • Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Signaling Pathways and Mechanisms of Toxicity

Metabolic Pathway of Chloridazon

Chloridazon undergoes metabolic transformation in the environment and in organisms. The primary metabolic pathway involves the cleavage of the phenyl group, leading to the formation of chloridazon-desphenyl. Another key metabolite is chloridazon-methyl-desphenyl.

G Chloridazon Chloridazon Desphenyl Chloridazon-desphenyl Chloridazon->Desphenyl Microbial degradation / Metabolism MethylDesphenyl Chloridazon-methyl-desphenyl Chloridazon->MethylDesphenyl Metabolism OtherMetabolites Other Metabolites Chloridazon->OtherMetabolites Metabolism

Figure 1: Simplified metabolic pathway of chloridazon.

Oxidative Stress Induction

While the primary mechanism of action of chloridazon in plants is the inhibition of photosynthesis, in animal models, a key toxicological mechanism appears to be the induction of oxidative stress. This is supported by studies in crayfish exposed to both chloridazon and chloridazon-desphenyl, which showed significant alterations in biomarkers of oxidative stress.[7][10]

The proposed pathway involves the generation of reactive oxygen species (ROS), which can overwhelm the antioxidant defense system of the organism. This leads to cellular damage, including lipid peroxidation and histopathological changes.

G Chloridazon Chloridazon / Chloridazon-desphenyl Mitochondria Mitochondrial Dysfunction Chloridazon->Mitochondria Potential Interaction ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Antioxidant Depletion of Antioxidant Defenses (e.g., GSH) ROS->Antioxidant Damage Cellular Damage ROS->Damage Antioxidant->Damage LipidPeroxidation Lipid Peroxidation Damage->LipidPeroxidation Histopathology Histopathological Changes Damage->Histopathology G start Study Initiation acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing 13-Week Dosing Period (via diet or gavage) grouping->dosing observations In-life Observations (Clinical signs, body weight, food consumption) dosing->observations monitoring Interim Monitoring (Hematology, Clinical Chemistry, Urinalysis) dosing->monitoring termination Terminal Sacrifice dosing->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis and NOAEL Determination histopathology->analysis end Final Report analysis->end

References

Methodological & Application

Application Note and Protocol: Quantification of Chloridazon Metabolite B1 (Methyl-desphenyl-chloridazon) using its Labeled Internal Standard B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloridazon, a formerly widely used herbicide in sugar beet cultivation, degrades into more polar and persistent metabolites, namely desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC or Chloridazon Metabolite B1).[1][2][3] Due to their high polarity and potential for groundwater contamination, sensitive and reliable analytical methods are required for their quantification in environmental samples.[4][5][6] This application note provides a detailed protocol for the quantification of Chloridazon Metabolite B1 (MDPC) in water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with its deuterium-labeled internal standard, Chloridazon Metabolite B1-d3 (MDPC-d3).[2] The use of an isotopically labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects that can be significant in direct large-volume injections of water samples.[4]

Principle

The method is based on the direct injection of a large volume of an aqueous sample into a UPLC-MS/MS system.[4][7] This approach is advantageous for highly polar analytes like Chloridazon metabolites, where traditional solid-phase extraction (SPE) methods may result in low recoveries.[4] Separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This compound is added to all samples, calibrators, and quality controls to serve as an internal standard, ensuring high accuracy and precision of the measurement.

Experimental Protocols

Sample Preparation

For water samples such as drinking water, groundwater, and surface water, minimal sample preparation is required:

  • Collect water samples in clean, appropriate containers.

  • If the sample contains particulate matter, filter it through a 0.45 µm filter.

  • To a known volume of the water sample (e.g., 1 mL), add a precise amount of the internal standard solution (this compound) to achieve a final concentration suitable for the calibration range.

  • Vortex the sample to ensure homogeneity.

  • Transfer the sample to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS parameters. These should be optimized for the specific instrument used.

UPLC System:

  • Column: Waters ACQUITY UPLC BEH Amide or a similar HILIC column suitable for polar analytes. A reversed-phase column like Phenomenex Aqua C18 has also been reported.[7]

  • Mobile Phase A: Water with 0.01% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.01% formic acid.[7]

  • Gradient: A gradient elution should be optimized to ensure good separation of the analytes from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 100 µL (Large volume injection).[7]

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Optimized for the specific instrument (e.g., 150 °C).

  • Desolvation Temperature: Optimized for the specific instrument (e.g., 400 °C).

  • MRM Transitions: Specific precursor and product ions for Chloridazon Metabolite B1 and its d3-labeled internal standard need to be determined by infusing the individual standards.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking a blank matrix (e.g., ultrapure water) with known concentrations of Chloridazon Metabolite B1.

  • Add the internal standard (this compound) at a constant concentration to all calibration standards.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of Chloridazon Metabolite B1 in the unknown samples is then calculated from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Chloridazon metabolites in water.

ParameterTypical ValueMatrixReference
Limit of Quantification (LOQ) 0.01 - 0.05 µg/LDrinking Water[7]
Lower Limit of Calibration 0.01 - 0.1 µg/LDrinking Water[4]
Linearity Achieved over the relevant concentration rangeDrinking Water[4]
Matrix Effects Can be significant, compensated by internal standardGroundwater, Surface Water[4]

Workflow Diagram

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing and Quantification sample Water Sample (1 mL) add_is Add Internal Standard (this compound) sample->add_is vortex Vortex add_is->vortex transfer Transfer to Vial vortex->transfer injection Direct Injection (100 µL) transfer->injection separation UPLC Separation (HILIC Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction (Analyte/IS Ratio) integration->calibration quantification Quantification of Chloridazon Metabolite B1 calibration->quantification

Caption: Analytical workflow for the quantification of Chloridazon Metabolite B1.

Conclusion

The described UPLC-MS/MS method with direct large-volume injection and isotopic dilution provides a robust, sensitive, and accurate approach for the quantification of Chloridazon Metabolite B1 in various water matrices. The use of the deuterated internal standard, this compound, is essential to correct for matrix-induced variations in ionization efficiency, thereby ensuring reliable results. This method is well-suited for routine monitoring of this environmentally relevant pesticide metabolite in drinking, ground, and surface waters.

References

Application Note and Protocol for the Quantification of Chloridazon Metabolite B1 using its Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon is a selective herbicide that has been widely used in agriculture. Its metabolites, such as Chloridazon metabolite B1 (also known as methyldesphenyl-chloridazon), can be found in various environmental matrices, including water sources. Accurate and reliable quantification of these metabolites is crucial for environmental monitoring and food safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective determination of such compounds.

The use of a stable isotope-labeled internal standard, such as Chloridazon metabolite B1-d3, is highly recommended for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the target analyte, thereby compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the quantification of Chloridazon metabolite B1 in water samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: Chloridazon metabolite B1 (C₅H₆ClN₃O, MW: 159.57 g/mol ) and this compound (C₅H₃D₃ClN₃O, MW: 162.6 g/mol ) analytical standards.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).

  • Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Filter water samples through a 0.45 µm nylon filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and add the internal standard, this compound, to a final concentration of 10 ng/mL.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Chloridazon metabolite B1 and its internal standard. The Multiple Reaction Monitoring (MRM) transitions consist of a precursor ion (the protonated molecule [M+H]⁺) and two fragment ions (a quantifier for quantification and a qualifier for confirmation).

Table 2: Quantitative Data for Chloridazon Metabolite B1 and its Internal Standard

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (min)LOD (ng/L)LOQ (ng/L)
Chloridazon metabolite B1160.0118.091.0~ 4.5~ 1~ 5
This compound163.0121.094.0~ 4.5--

Note: Retention time, LOD, and LOQ are typical values and may vary depending on the specific instrumentation and chromatographic conditions used.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation IS_Spike Internal Standard Spiking (this compound) Evaporation->IS_Spike LC_Separation LC Separation IS_Spike->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the analysis of Chloridazon metabolite B1.

internal_standard_logic cluster_result Result Analyte_Signal Analyte Signal (Chloridazon metabolite B1) Ratio Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal Internal Standard Signal (this compound) IS_Signal->Ratio Matrix_Effects Matrix Effects Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Instrument_Variation Instrument Variation Instrument_Variation->Analyte_Signal Instrument_Variation->IS_Signal Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard correction in LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Chloridazon metabolite B1 in water samples using its deuterated internal standard, this compound, with LC-MS/MS. The use of an internal standard is critical for achieving accurate and precise results by correcting for matrix effects and instrument variability. The provided experimental parameters and quantitative data serve as a robust starting point for method development and routine analysis in environmental and food safety laboratories.

Application Note: Solid-Phase Extraction for Chloridazon Metabolites in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloridazon (B30800) is a selective herbicide widely used in the cultivation of sugar beets and other crops. In the soil, it degrades into more polar and mobile metabolites, primarily chloridazon-desphenyl (DPC) and chloridazon-methyl-desphenyl (Me-DPC). Due to their increased mobility, these metabolites pose a potential risk of contaminating ground and surface water resources.[1] Consequently, robust and reliable analytical methods are essential for the accurate quantification of these compounds in soil matrices to ensure environmental safety and regulatory compliance.

This application note provides detailed protocols for the extraction of chloridazon and its metabolites from soil using two effective solid-phase extraction (SPE) based techniques: a classical SPE workflow and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These methods are suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Strategies: SPE and QuEChERS

Solid-Phase Extraction (SPE) is a selective sample preparation technique that isolates analytes from a complex matrix by partitioning them between a solid phase (sorbent) and a liquid phase (sample and solvents). For polar compounds like chloridazon metabolites, polymeric or mixed-mode cation exchange sorbents are often employed to achieve effective retention and subsequent elution.

QuEChERS is a streamlined approach that involves a salting-out extraction of the soil sample with an organic solvent (typically acetonitrile), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. The QuEChERS method is known for its speed, ease of use, and broad applicability to a wide range of pesticides in various matrices.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the recovery of chloridazon and its metabolites from soil using the QuEChERS method. Data for classical SPE is less commonly reported in literature for soil matrices but is expected to provide comparable or better selectivity depending on the chosen sorbent.

Table 1: Recovery Data for Chloridazon and its Metabolites using QuEChERS

CompoundSpiking Level (µg/kg)Extraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Chloridazon4 and 40Modified QuEChERS75.4 - 98.53.2 - 11.8[4]
Chloridazon-desphenylNot SpecifiedQuEChERSNot SpecifiedNot Specified
Chloridazon-methyl-desphenylNot SpecifiedQuEChERSNot SpecifiedNot Specified

Note: Specific recovery data for the metabolites using a fully detailed QuEChERS protocol for soil was not available in the provided search results. The data for the parent compound is presented as an indicator of method performance.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Chloridazon

CompoundMethodLOD (µg/kg)LOQ (µg/kg)Reference
ChloridazonModified QuEChERS0.005 - 0.0200.017 - 0.067[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Chloridazon Metabolites from Soil

This protocol is a representative method for the extraction of polar herbicides and their metabolites from soil using SPE.

Materials:

  • SPE Cartridges: Polymeric reversed-phase or mixed-mode cation exchange cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Deionized water

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • SPE vacuum manifold

Procedure:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 2 minutes and then shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take a 5 mL aliquot of the soil extract supernatant and dilute it with 45 mL of deionized water containing 0.1% formic acid.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the target analytes with 8 mL of a mixture of ethyl acetate and methanol (e.g., 50:50, v/v).

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for Chloridazon Metabolites in Soil

This protocol is based on established QuEChERS methods for pesticide residue analysis in soil.[2][3]

Materials:

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial for analysis. Dilution with the initial mobile phase may be necessary depending on the analytical technique.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Soil_Sample 10g Soil Sample Add_ACN Add 20mL Acetonitrile Soil_Sample->Add_ACN Vortex_Shake Vortex & Shake Add_ACN->Vortex_Shake Centrifuge_Prep Centrifuge Vortex_Shake->Centrifuge_Prep Supernatant Collect Supernatant Centrifuge_Prep->Supernatant Load Load Diluted Extract Supernatant->Load Condition Condition SPE Cartridge (Ethyl Acetate, Methanol, Water) Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Ethyl Acetate/Methanol) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Chloridazon Metabolites from Soil.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Soil_Sample 10g Soil Sample Add_ACN_Salts Add Acetonitrile & Salts Soil_Sample->Add_ACN_Salts Shake Shake Vigorously Add_ACN_Salts->Shake Centrifuge_Extract Centrifuge Shake->Centrifuge_Extract Supernatant Collect Supernatant Centrifuge_Extract->Supernatant Transfer_Supernatant Transfer 1mL Supernatant Supernatant->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (PSA + C18) Transfer_Supernatant->Add_dSPE Vortex_Cleanup Vortex Add_dSPE->Vortex_Cleanup Centrifuge_Cleanup Centrifuge Vortex_Cleanup->Centrifuge_Cleanup Clean_Extract Collect Clean Extract Centrifuge_Cleanup->Clean_Extract LCMS_Analysis LC-MS/MS Analysis Clean_Extract->LCMS_Analysis

Caption: Workflow for the QuEChERS Method for Chloridazon Metabolites in Soil.

References

Application of Chloridazon Metabolite B1-d3 in Food Safety Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloridazon (B30800), a selective herbicide previously used in sugar beet and fodder beet cultivation, degrades in the environment to form persistent and mobile metabolites, primarily chloridazon-desphenyl (DPC) and chloridazon-methyl-desphenyl (MDPC). Due to their potential for groundwater contamination and subsequent presence in food and drinking water, regulatory bodies worldwide have established maximum residue limits (MRLs) for chloridazon and its metabolites. Accurate and sensitive analytical methods are crucial for monitoring these compounds in various food matrices to ensure consumer safety.

This application note details a robust analytical method for the determination of chloridazon metabolites in food samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, Chloridazon metabolite B1-d3 (Methyldesphenylchloridazon-d3) , is critical for achieving accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and toxicology involved in the analysis of pesticide residues in food.

Scope

This note provides a comprehensive protocol for the extraction and analysis of chloridazon metabolites from a representative food matrix (honey), along with expected analytical performance characteristics. The principles of this method can be adapted to other aqueous food matrices.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical method for the determination of Chloridazon-methyl-desphenyl (MDPC) using this compound as an internal standard.

ParameterResult
Limit of Detection (LOD) 0.005 µg/kg
Limit of Quantification (LOQ) 0.01 µg/kg
**Linearity (R²) **> 0.99
Recovery 85-110%
Repeatability (RSDr) < 15%
Reproducibility (RSDw) < 20%

Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in-house to establish specific performance characteristics.

Experimental Protocols

Reagents and Materials
  • Standards:

    • Chloridazon-methyl-desphenyl (MDPC) analytical standard (≥98% purity)

    • This compound (Methyldesphenylchloridazon-d3) internal standard (≥98% purity, isotopic purity ≥99%)

  • Solvents:

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, 18.2 MΩ·cm)

    • Formic acid (≥98%, LC-MS grade)

  • Chemicals:

  • Sample Preparation Supplies:

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of MDPC and this compound in 10 mL of methanol, respectively.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing both MDPC and the internal standard by appropriate dilution of the intermediate stock solutions in methanol.

  • Calibration Standards: Prepare a series of calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working standard mixture in a solvent that mimics the final sample extract composition (e.g., 10% acetonitrile in water).

Sample Preparation: QuPPe Method for Honey

The Quick Polar Pesticides (QuPPe) method is a streamlined extraction procedure suitable for polar analytes in various food matrices.

  • Sample Homogenization: Ensure the honey sample is well-mixed and at room temperature.

  • Weighing: Weigh 5.0 ± 0.1 g of the homogenized honey sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample (e.g., 50 µL of a 1 µg/mL solution).

  • Extraction:

    • Add 10 mL of water to the centrifuge tube.

    • Vortex for 30 seconds to dissolve the honey.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 5 minutes using a mechanical shaker.

  • Phase Separation: Centrifuge the tube at ≥ 5000 x g for 10 minutes at 4 °C.

  • Filtration: Take an aliquot of the upper acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm) is recommended for retaining these polar metabolites.

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both MDPC and this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
MDPC [To be determined empirically][To be determined empirically][To be determined empirically][To be determined empirically]
This compound [To be determined empirically][To be determined empirically][To be determined empirically][To be determined empirically]

Note: The specific m/z values and collision energies must be optimized for the specific instrument used. The precursor ion for this compound will be 3 mass units higher than that of MDPC.

Data Analysis and Quality Control

  • Quantification: The concentration of MDPC in the sample is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

  • Quality Control:

    • A procedural blank should be analyzed with each batch of samples to check for contamination.

    • A spiked blank (fortified matrix) should be analyzed to assess method recovery and accuracy.

    • The ion ratio between the two product ions for each analyte should be monitored and must be within a specified tolerance (e.g., ±30%) of the average ratio from the calibration standards.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation (QuPPe) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample 1. Homogenized Honey Sample (5g) Spike 2. Spike with Chloridazon metabolite B1-d3 Sample->Spike Extract 3. Add Water & Acetonitrile Spike->Extract Shake 4. Shake Vigorously Extract->Shake Centrifuge 5. Centrifuge Shake->Centrifuge Filter 6. Filter Supernatant Centrifuge->Filter LCMS LC-MS/MS Analysis (HILIC Column, ESI+) Filter->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification using Internal Standard Calibration Data->Quant Report Final Report Quant->Report

Caption: Workflow for the analysis of Chloridazon metabolites in honey.

Logical_Relationship cluster_purpose Purpose of Internal Standard MDPC Chloridazon-methyl-desphenyl (MDPC) IS This compound Matrix Compensates for Matrix Effects IS->Matrix Recovery Corrects for Extraction Losses IS->Recovery Instrument Normalizes for Instrument Variability IS->Instrument

Caption: Role of this compound as an internal standard.

Application Notes and Protocols for Environmental Monitoring of Chloridazon Residues Using Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon (B30800) is a selective herbicide that has been widely used in agriculture for the control of broadleaf weeds.[1] Due to its persistence and mobility in soil and water, there are growing concerns about its environmental impact and potential risks to human health.[2][3] Environmental monitoring of chloridazon and its primary and more persistent metabolite, desphenyl-chloridazon (DPC), is crucial for assessing contamination levels and ensuring regulatory compliance.[2][4][5]

Isotope dilution analysis (IDA) coupled with mass spectrometry is a powerful and accurate technique for the quantification of environmental contaminants.[6][7] This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled chloridazon) to the sample at the beginning of the analytical procedure.[6] The labeled standard acts as an ideal internal standard, as it behaves identically to the native analyte during extraction, cleanup, and analysis, thus compensating for matrix effects and analyte losses.[8] This results in highly accurate and precise quantification, which is essential for reliable environmental monitoring.

These application notes provide detailed protocols for the analysis of chloridazon and desphenyl-chloridazon residues in soil and water samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Standards:

    • Chloridazon (analytical standard, >99% purity)

    • Desphenyl-chloridazon (analytical standard, >99% purity)

    • ¹³C₆-Chloridazon (isotopically labeled internal standard, >99% purity)

  • Solvents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase cartridges (e.g., Oasis HLB or similar)

  • Other Reagents:

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analytical standard (chloridazon and desphenyl-chloridazon) and the isotopically labeled internal standard (¹³C₆-chloridazon) into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution by diluting the primary stock solutions of chloridazon and desphenyl-chloridazon with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the primary stock solution of ¹³C₆-chloridazon with methanol.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation and Extraction
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Spiking: To a 100 mL water sample, add a known amount of the ¹³C₆-chloridazon internal standard spiking solution (e.g., to achieve a final concentration of 10 ng/mL).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 2 x 5 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Sample Collection and Preparation: Collect soil samples from the desired depth. Air-dry the samples and sieve through a 2 mm mesh to remove large debris.

  • Spiking: To 10 g of the homogenized soil sample in a centrifuge tube, add a known amount of the ¹³C₆-chloridazon internal standard spiking solution.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., 0.5N KOH in 10% KCl solution).[8]

    • Vortex the mixture for 1 minute and then shake on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Cleanup (Liquid-Liquid Extraction):

    • Acidify the extract to pH < 2 with formic acid.

    • Add 10 mL of chloroform and vortex for 2 minutes.[8]

    • Centrifuge to separate the phases and collect the lower chloroform layer.[8]

    • Repeat the extraction with another 10 mL of chloroform.

    • Combine the chloroform extracts.

  • Concentration and Reconstitution: Evaporate the combined chloroform extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantification

The concentration of chloridazon and desphenyl-chloridazon in the samples is calculated using the following isotope dilution formula:

Csample = (Aanalyte / AIS) * (CIS / RRF)

Where:

  • Csample = Concentration of the analyte in the sample

  • Aanalyte = Peak area of the analyte

  • AIS = Peak area of the isotopically labeled internal standard

  • CIS = Concentration of the isotopically labeled internal standard

  • RRF = Relative Response Factor (determined from the calibration curve)

Data Presentation

Table 1: LC-MS/MS Parameters for Chloridazon and Desphenyl-chloridazon Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chloridazon222.1146.020
77.135
Desphenyl-chloridazon146.0118.015
90.025
¹³C₆-Chloridazon228.1146.020

Table 2: Typical Quantitative Data for Chloridazon and Desphenyl-chloridazon in Environmental Samples

MatrixAnalyteConcentration RangeLimit of Quantification (LOQ)Recovery (%)Reference
Surface WaterChloridazon0.01 - 4.34 µg/L~0.01 µg/L>90%[9]
Desphenyl-chloridazon0.01 - 24.0 µg/L~0.02 µg/L>85%[9]
GroundwaterChloridazonup to 0.67 µg/L~0.01 µg/L>90%[9]
Desphenyl-chloridazonup to 1.8 µg/L~0.02 µg/L>85%[9]
SoilChloridazon0.074 - 1.034 mg/kg~0.001 mg/kg70-120%[10]
Desphenyl-chloridazonHalf-life: 235.5 days--[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Soil or Water Sample spike Spike with ¹³C₆-Chloridazon Internal Standard sample->spike extract Extraction (SPE for Water / LLE for Soil) spike->extract cleanup Cleanup and Concentration extract->cleanup reconstitute Reconstitution in Mobile Phase cleanup->reconstitute lcms LC-MS/MS Analysis (ESI+, MRM) reconstitute->lcms quant Quantification using Isotope Dilution lcms->quant report Reporting of Results quant->report

Caption: Experimental Workflow for Chloridazon Residue Analysis.

degradation_pathway chloridazon Chloridazon desphenyl Desphenyl-chloridazon (DPC) chloridazon->desphenyl Degradation methyl_desphenyl Methyl-desphenyl-chloridazon chloridazon->methyl_desphenyl Degradation

Caption: Degradation Pathway of Chloridazon.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Chloridazon Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloridazon (B30800) is a selective herbicide used to control broad-leaved weeds, primarily in beet cultivation.[1] Its mode of action involves the inhibition of photosynthesis.[1][2] In the environment, chloridazon degrades into several metabolites, with chloridazon-desphenyl and chloridazon-methyl-desphenyl being the most significant.[3] These metabolites can be more persistent and mobile than the parent compound, leading to concerns about groundwater and surface water contamination.[4][5][6] Therefore, sensitive and accurate analytical methods are crucial for their identification and quantification. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a powerful tool for the structural elucidation of unknown by-products and the identification of metabolites.[7][8][9] This application note provides a detailed protocol for the identification of chloridazon metabolites using LC-HRMS.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[10]

Materials:

  • Water sample (e.g., groundwater, surface water)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Extraction:

    • Place a 10 mL water sample into a 15 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

    • Centrifuge at ≥4000 rpm for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 2 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). The choice of sorbent depends on the sample matrix to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.[6][7]

LC Parameters:

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

HRMS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.[7]

  • Scan Mode: Full scan data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF).

  • Mass Range: m/z 50-1000.

  • Resolution: ≥ 70,000 FWHM.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation in MS/MS scans.

Data Presentation

The following table summarizes the key chloridazon metabolites and their exact masses, which is crucial for their identification using HRMS.

CompoundChemical FormulaMonoisotopic Mass (Da)Key Fragments (m/z)
ChloridazonC₁₀H₈ClN₃O221.0356176.0091, 148.0142, 112.0502
Chloridazon-desphenylC₄H₄ClN₃O145.0043117.0091, 102.9906, 75.0137
Chloridazon-methyl-desphenylC₅H₆ClN₃O159.0199131.0248, 117.0091, 93.0345
Hydroxy-chloridazonC₁₀H₈ClN₃O₂237.0305192.0041, 164.0091, 128.0452

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Extraction 2. Acetonitrile Extraction (+ MgSO4, NaCl) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Filtration 4. Filtration Cleanup->Filtration LC 5. UHPLC Separation (C18 Column) Filtration->LC MS 6. HRMS Detection (Q-TOF/Orbitrap) LC->MS Data 7. Data Acquisition (Full Scan & MS/MS) MS->Data Processing 8. Peak Picking & Alignment Data->Processing Identification 9. Metabolite Identification (Accurate Mass & Fragmentation) Processing->Identification Quantification 10. Quantification Identification->Quantification

Caption: Experimental workflow for chloridazon metabolite identification.

Chloridazon Metabolic Pathway

G cluster_metabolites Metabolites Chloridazon Chloridazon (C10H8ClN3O) Desphenyl Chloridazon-desphenyl (C4H4ClN3O) Chloridazon->Desphenyl Scission of phenyl-N bond MethylDesphenyl Chloridazon-methyl-desphenyl (C5H6ClN3O) Chloridazon->MethylDesphenyl N-demethylation & Scission Hydroxylation Hydroxylated Chloridazon (C10H8ClN3O2) Chloridazon->Hydroxylation Hydroxylation of phenyl group Dechlorination Dechlorinated Products Chloridazon->Dechlorination Substitution of Cl with OH

Caption: Simplified metabolic pathway of chloridazon.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the identification and structural elucidation of chloridazon metabolites in environmental samples. The high mass accuracy and fragmentation capabilities of HRMS instruments like Q-TOF and Orbitrap allow for confident identification of known metabolites and characterization of novel degradation products. The provided protocol offers a robust workflow for researchers and scientists involved in environmental monitoring and drug development.

References

Protocol for the Preparation of Calibration Standards Using Chloridazon Metabolite B1-d3 for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the preparation of calibration standards for the quantitative analysis of Chloridazon metabolites, specifically methyl-desphenyl-chloridazon, using its deuterated internal standard, Chloridazon metabolite B1-d3. This protocol is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis who are utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise and accurate quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in quantitative LC-MS/MS analysis.[1] It effectively compensates for variations that can occur during sample preparation, injection volume inconsistencies, and matrix effects, thereby ensuring the reliability and accuracy of the analytical results.[1] This deuterated analogue of methyl-desphenyl-chloridazon co-elutes with the analyte and exhibits similar ionization behavior, making it an ideal internal standard.

This protocol outlines the step-by-step procedures for the preparation of stock solutions, intermediate solutions, and a calibration curve series. Adherence to these guidelines will enable the generation of robust and reproducible data for the quantification of Chloridazon metabolites in various matrices.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • Methyl-desphenyl-chloridazon (analyte, purity ≥98%)

  • LC-MS/MS grade methanol (B129727)

  • LC-MS/MS grade acetonitrile (B52724)

  • LC-MS/MS grade water

  • Formic acid (optional, for mobile phase modification)

  • Calibrated analytical balance

  • Class A volumetric flasks (various sizes: 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials for storage

Preparation of Stock Solutions

2.1. This compound (Internal Standard) Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance.

  • Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.

  • Add a small volume of LC-MS/MS grade methanol to dissolve the powder completely.

  • Once dissolved, bring the flask to volume with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a labeled amber glass vial for storage.

  • Store the stock solution at -20°C, protected from light.

2.2. Methyl-desphenyl-chloridazon (Analyte) Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1.0 mg of methyl-desphenyl-chloridazon powder.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Dissolve the powder in a small volume of LC-MS/MS grade methanol.

  • Bring the flask to volume with methanol.

  • Cap and invert the flask multiple times to ensure a homogenous solution.

  • Transfer to a labeled amber glass vial.

  • Store the stock solution at -20°C, protected from light.

Preparation of Intermediate and Working Solutions

3.1. Intermediate Standard Solutions

Prepare intermediate standard solutions by diluting the stock solutions. For example, a 10 µg/mL intermediate solution can be prepared by pipetting 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and diluting to volume with the appropriate solvent (e.g., acetonitrile or methanol).

3.2. Working Internal Standard (IS) Solution (e.g., 100 ng/mL)

  • Prepare a working internal standard solution by diluting the intermediate or stock solution of this compound.

  • For example, to prepare a 100 ng/mL working IS solution, pipette 100 µL of a 10 µg/mL intermediate solution into a 10 mL volumetric flask.

  • Dilute to volume with the solvent used for sample reconstitution (e.g., 50:50 methanol:water).

  • This working IS solution will be added to all calibration standards, quality controls, and unknown samples.

3.3. Working Analyte Solution for Calibration Curve

Prepare a series of working analyte solutions by serially diluting the analyte stock or intermediate solution to create the desired concentrations for the calibration curve.

Preparation of Calibration Curve Standards

The following table provides an example of how to prepare a calibration curve ranging from 1 ng/mL to 100 ng/mL. The final volume of each calibration standard is 1 mL.

Calibration StandardConcentration of Analyte (ng/mL)Volume of Analyte Working Solution (µL)Analyte Working Solution Conc. (ng/mL)Volume of Working IS Solution (µL)Final Volume (mL)
CAL 11101001001
CAL 25501001001
CAL 3101010001001
CAL 4252510001001
CAL 5505010001001
CAL 610010010001001

Procedure:

  • Into a series of labeled autosampler vials, add the specified volume of the appropriate analyte working solution.

  • To each vial, add a constant volume of the working internal standard solution (e.g., 100 µL of 100 ng/mL this compound).

  • Bring each vial to the final volume of 1 mL with the reconstitution solvent (e.g., 50:50 methanol:water).

  • Vortex each vial to ensure thorough mixing.

These calibration standards are now ready for injection into the LC-MS/MS system.

Experimental Workflow and Data Presentation

The following diagram illustrates the overall workflow for the preparation of calibration standards and sample analysis.

G cluster_prep Standard Preparation cluster_sample Sample Analysis cluster_data Data Processing stock_is This compound Stock Solution (100 µg/mL) working_is Working Internal Standard Solution (e.g., 100 ng/mL) stock_is->working_is Dilution stock_analyte Methyl-desphenyl-chloridazon Stock Solution (100 µg/mL) working_analyte Analyte Serial Dilutions stock_analyte->working_analyte Serial Dilution cal_curve Calibration Curve Standards (e.g., 1-100 ng/mL) working_is->cal_curve add_is Addition of Working IS working_is->add_is working_analyte->cal_curve lcms_analysis LC-MS/MS Analysis cal_curve->lcms_analysis Injection sample_prep Sample Preparation (e.g., Extraction) sample_prep->add_is add_is->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification of Unknowns ratio_calc->quantification

Caption: Workflow for Calibration Standard Preparation and Sample Analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of the calibration standards.

Table 1: Stock and Working Solution Concentrations

SolutionCompoundConcentrationSolvent
Stock SolutionThis compound100 µg/mLMethanol
Stock SolutionMethyl-desphenyl-chloridazon100 µg/mLMethanol
Working IS SolutionThis compound100 ng/mL50:50 Methanol:Water
Analyte Working SolutionsMethyl-desphenyl-chloridazon100 ng/mL & 1000 ng/mL50:50 Methanol:Water

Table 2: Calibration Curve Levels

Calibration LevelAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)
1110
2510
31010
42510
55010
610010

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of calibration standards using this compound as an internal standard. By following these procedures, researchers can ensure the generation of high-quality, reliable, and reproducible quantitative data for the analysis of Chloridazon metabolites by LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and achieving accurate results in complex matrices.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Chloridazon Metabolite B1-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Chloridazon metabolite B1-d3, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components of the sample matrix (e.g., soil, water, biological fluids) can co-extract with the analyte and interfere with its ionization in the mass spectrometer's ion source. This interference can lead to either signal suppression (decreased analyte response) or signal enhancement (increased analyte response), resulting in inaccurate and imprecise quantification.[2][3] For polar compounds like Chloridazon metabolites, matrix effects can be particularly pronounced.

Q2: My signal for this compound is inconsistent and lower than expected. How can I confirm if this is due to matrix effects?

A2: Inconsistent and suppressed signals are classic indicators of matrix effects. To confirm their presence, you can perform a post-extraction spike experiment. This involves comparing the peak area of a standard solution of Chloridazon metabolite B1 (the non-labeled analyte) in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample (a sample of the same matrix type that does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects.

Q3: What is the role of the deuterated internal standard, this compound?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS).[4] SIL-IS are considered the gold standard for compensating for matrix effects.[5] Since B1-d3 is chemically identical to the analyte of interest (Chloridazon metabolite B1) but has a different mass due to the deuterium (B1214612) labels, it co-elutes and experiences the same matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: Can I use this compound to correct for matrix effects for other Chloridazon metabolites?

A4: While this compound is the ideal internal standard for Chloridazon metabolite B1, its utility for other metabolites depends on their structural and chromatographic similarity. For closely related metabolites that co-elute with B1-d3 and are affected by the matrix in a similar way, it may provide reasonable correction. However, for metabolites with different retention times or ionization properties, a dedicated SIL-IS is recommended for the most accurate results.

Q5: What are the most common strategies to reduce or overcome matrix effects in Chloridazon metabolite analysis?

A5: The most effective strategies include:

  • Stable Isotope Dilution: Using a deuterated internal standard like this compound is a highly effective method to compensate for matrix effects.[5]

  • Sample Preparation: Employing robust sample cleanup techniques such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove a significant portion of interfering matrix components.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix sample helps to mimic the matrix effects seen in the unknown samples, thereby improving quantitation accuracy.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thus minimizing their impact on analyte ionization.[3]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between the analyte and interfering compounds can also mitigate matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for B1-d3 1. Incorrect MS/MS transition parameters. 2. Inefficient ionization. 3. Severe ion suppression. 4. Degradation of the internal standard.1. Verify the precursor and product ions and optimize collision energy. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Perform a post-extraction spike to assess the degree of suppression. Improve sample cleanup or dilute the sample. 4. Check the stability of B1-d3 in the sample matrix and during storage.
High Signal Variability/Poor Reproducibility 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation (e.g., variable recovery). 3. Instrument instability.1. Ensure the use of this compound in all samples and standards. 2. Standardize the sample preparation protocol. Use automated extraction if possible. 3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently.
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions.
Analyte and B1-d3 Have Different Retention Times 1. Isotope effect: Deuterium substitution can sometimes lead to slight shifts in retention time.1. This is generally a minor issue. Ensure the integration windows for both the analyte and B1-d3 are set appropriately.
Matrix Effect Still Present Despite Using B1-d3 1. Extremely high levels of interfering compounds that suppress the signal of both the analyte and the internal standard below the limit of detection. 2. B1-d3 may not perfectly mimic the behavior of the analyte in all matrices.1. Enhance the sample cleanup procedure to remove more of the matrix interferences. 2. Consider matrix-matched calibration in conjunction with the internal standard for highly complex matrices.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Pesticide Metabolites in Water Samples

Note: The following data is representative for polar pesticide metabolites and may be used as a guideline for this compound analysis. Actual recovery and matrix effect values should be determined experimentally for your specific matrix and conditions.

Sample Preparation MethodSorbent/Cleanup MaterialAverage Recovery (%)Matrix Effect (%)*Key Advantages
Solid-Phase Extraction (SPE) C1885-105-15 to +10Good for a wide range of polarities.
Polymeric (e.g., HLB)90-110-10 to +5High capacity and retention for polar compounds.
QuEChERS (EN 15662) PSA (Primary Secondary Amine)80-110-20 to +15Fast and high-throughput.
C18 + PSA85-110-15 to +10Improved removal of non-polar interferences.
Direct Injection NoneNot Applicable> -50 (can be severe)Very fast, but highly susceptible to matrix effects and instrument contamination.[7]

*Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. Negative values indicate suppression, and positive values indicate enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid). Add this compound internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analytes with 2 x 3 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B), and then return to initial conditions for equilibration.

  • Injection Volume: 5-10 µL

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Chloridazon metabolite B1: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

      • This compound: Precursor ion (+3 Da) > Product ion 1 (+3 Da)

    • Note: Specific MRM transitions and collision energies should be optimized for your instrument.

Mandatory Visualization

Matrix_Effect_Workflow Workflow for Overcoming Matrix Effects cluster_problem Problem Identification cluster_confirmation Confirmation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent/Inaccurate Results Hypothesis Suspect Matrix Effects Problem->Hypothesis PostSpike Post-Extraction Spike Experiment Hypothesis->PostSpike Result Signal Suppression/Enhancement Confirmed PostSpike->Result SIL_IS Use Stable Isotope-Labeled IS (this compound) Result->SIL_IS Primary Solution SamplePrep Optimize Sample Preparation (SPE, QuEChERS) Result->SamplePrep Reduce Interferences Calibration Matrix-Matched Calibration Result->Calibration Compensate for Effects Dilution Sample Dilution Result->Dilution Reduce Interferences Chroma Improve Chromatographic Separation Result->Chroma Avoid Co-elution Validation Method Validation (Accuracy, Precision, Recovery) SIL_IS->Validation SamplePrep->Validation Calibration->Validation Dilution->Validation Chroma->Validation Final Accurate & Reliable Results Validation->Final

Caption: A logical workflow for identifying, confirming, and mitigating matrix effects in analytical experiments.

Matrix_Effect_Concept Concept of Matrix Effects in ESI-MS cluster_ideal Ideal Condition (Clean Sample) cluster_real Real Condition (Matrix Present) cluster_signal Resulting Signal Analyte_Ideal Analyte Droplet_Ideal ESI Droplet Analyte_Ideal->Droplet_Ideal Enters Ion_Ideal Analyte Ion [M+H]+ Droplet_Ideal->Ion_Ideal Efficient Ionization Signal_Ideal High Signal Intensity Ion_Ideal->Signal_Ideal Analyte_Real Analyte Droplet_Real ESI Droplet Analyte_Real->Droplet_Real Matrix Matrix Components Matrix->Droplet_Real Ion_Suppressed Fewer Analyte Ions Droplet_Real->Ion_Suppressed Competition for Charge/Surface (Ion Suppression) Signal_Suppressed Low Signal Intensity Ion_Suppressed->Signal_Suppressed

Caption: Visualization of how co-eluting matrix components can suppress the ionization of the target analyte.

References

Technical Support Center: Analysis of Chloridazon Metabolite B1-d3 by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chloridazon (B30800) metabolite B1-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for the analysis of Chloridazon metabolite B1-d3?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source of the mass spectrometer. This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility. Polar pesticide metabolites, such as the degradation products of Chloridazon, are known to be particularly susceptible to strong matrix effects, making ion suppression a critical consideration for reliable analysis.[1]

Q2: How can I detect ion suppression in my ESI-MS analysis of this compound?

A2: A common method to identify and assess the extent of ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample (a sample without the analyte) is then injected. Any significant dip in the baseline signal of the analyte at specific retention times indicates the elution of matrix components that are causing ion suppression.

Q3: What are the primary causes of ion suppression for polar compounds like this compound?

A3: The primary causes of ion suppression for polar analytes include:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., salts, sugars, and other organic matter in environmental samples) can compete with the analyte for ionization.

  • High Concentrations of Non-Volatile Salts: Buffers and salts in the mobile phase or the sample can crystallize at the ESI probe tip, reducing ionization efficiency.

  • Competition for Charge: In the ESI droplet, other compounds with higher proton affinity or surface activity can outcompete the analyte for available charge, leading to reduced ionization of the target molecule.

Q4: Can a deuterated internal standard like this compound completely eliminate the problem of ion suppression?

A4: While a deuterated internal standard is the gold standard for compensating for matrix effects, it may not completely eliminate the problem. The underlying assumption is that the analyte and its deuterated internal standard will experience the same degree of ion suppression because they co-elute and have nearly identical physicochemical properties. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, in some cases, differential matrix effects can occur, leading to inaccuracies. Therefore, it is still crucial to minimize ion suppression as much as possible through proper sample preparation and chromatographic optimization.

Troubleshooting Guides

Issue: Low Signal Intensity or Complete Signal Loss for this compound

This is a classic symptom of significant ion suppression. Follow these steps to diagnose and resolve the issue:

Step 1: Evaluate Your Sample Preparation

  • Rationale: The most effective way to combat ion suppression is to remove interfering matrix components before they reach the ESI source.

  • Recommendations:

    • For water samples, consider direct large volume injection if the matrix is relatively clean.[1]

    • For more complex matrices, implement a solid-phase extraction (SPE) clean-up step.

    • Ensure that the final extract is free of particulates by using a syringe filter before injection.

Step 2: Optimize Chromatographic Conditions

  • Rationale: Chromatographic separation can resolve the analyte of interest from the majority of matrix interferences.

  • Recommendations:

    • Gradient Elution: Employ a gradient elution to effectively separate polar metabolites from other matrix components.

    • Column Chemistry: Use a column suitable for polar compounds, such as a C18 column.

    • Flow Rate: Ensure the flow rate is optimal for your column dimensions and ESI source.

Step 3: Adjust Mass Spectrometer and ESI Source Parameters

  • Rationale: The settings of the ESI source can be optimized to enhance the signal of the target analyte and minimize the influence of interfering compounds.

  • Recommendations:

    • Ionization Mode: Confirm you are using the appropriate ionization polarity (positive or negative ion mode) for this compound.

    • Source Parameters: Optimize the capillary voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal for your analyte.

    • Post-Column Modification: For Chloridazon degradation products, the post-column addition of an ammonia (B1221849) solution has been shown to minimize matrix effects and improve sensitivity.[1]

Step 4: Quantitatively Assess Matrix Effects

  • Rationale: To confirm that ion suppression is the root cause and to validate your corrective actions, it is essential to quantify the extent of the matrix effect.

  • Recommendation: Perform a quantitative matrix effect assessment using the post-extraction spiking method.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low/No Signal for This compound sample_prep Step 1: Evaluate Sample Preparation - Direct Injection vs. SPE - Filtration start->sample_prep chromatography Step 2: Optimize Chromatography - Gradient Elution - Column Choice sample_prep->chromatography ms_params Step 3: Adjust MS/ESI Parameters - Ionization Mode - Source Settings - Post-Column Modifier chromatography->ms_params quant_assess Step 4: Quantify Matrix Effect - Post-Extraction Spiking ms_params->quant_assess end_nok Issue Persists: Consult Instrument Specialist ms_params->end_nok No Improvement quant_assess->sample_prep Significant Matrix Effect Remains end_ok Signal Restored/ Issue Resolved quant_assess->end_ok Matrix Effect Mitigated

Caption: Troubleshooting workflow for low signal intensity of this compound.

Quantitative Data Presentation

To quantitatively assess ion suppression, the matrix effect (ME) can be calculated using the following formula after a post-extraction spiking experiment:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement. Below is a template table demonstrating how to present such data.

Sample MatrixReplicatePeak Area in Solvent (A)Peak Area in Matrix (B)Matrix Effect (%) [(B/A - 1) * 100]
Surface Water 111,250,000875,000-30.0
21,265,000890,000-29.6
31,240,000860,000-30.6
Average 1,251,667 875,000 -30.1
Groundwater 111,255,0001,150,000-8.4
21,260,0001,170,000-7.1
31,245,0001,145,000-8.0
Average 1,253,333 1,155,000 -7.8

Note: The data in this table is illustrative. Users should generate their own data based on their specific sample matrices and experimental conditions.

Experimental Protocols

The following is a detailed methodology for the analysis of Chloridazon degradation products in aqueous matrices, which can be adapted for this compound. This protocol is based on a validated UPLC-ESI-MS/MS method.[1]

1. Sample Preparation (Direct Large Volume Injection)

  • For aqueous samples such as surface water, groundwater, and drinking water, no extensive sample preparation is required if the matrix is not overly complex.

  • Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an autosampler vial for injection.

2. UPLC-ESI-MS/MS System and Conditions

  • UPLC System: A high-performance liquid chromatography system capable of handling large volume injections.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column suitable for the separation of polar compounds (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    7.0 5 95
    7.1 95 5

    | 10.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. These will need to be determined by infusing a standard of the deuterated compound. For the non-deuterated methyl-desphenyl-chloridazon (MDPC), a known transition is m/z 222 -> 160. The transition for the d3-labeled analog will be shifted by +3 Da.

  • Source Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Note: These parameters should be optimized for the specific instrument being used.

4. Post-Column Infusion Setup for Matrix Effect Evaluation

PostColumnInfusion lc UPLC System column Analytical Column lc->column tee T-Piece column->tee ms ESI-MS/MS tee->ms syringe_pump Syringe Pump with Analyte Standard syringe_pump->tee

Caption: Experimental workflow for post-column infusion to detect ion suppression.

References

improving peak shape and resolution for chloridazon metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of chloridazon (B30800) and its metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon. The focus is on improving peak shape and achieving optimal resolution for these polar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of chloridazon and its metabolites.

Q1: Why am I seeing poor retention for desphenyl-chloridazon and methyl-desphenyl-chloridazon on my C18 column?

A1: Desphenyl-chloridazon and methyl-desphenyl-chloridazon are polar degradation products of chloridazon.[1][2] Standard C18 columns rely on hydrophobic interactions for retention, which is often insufficient for highly polar compounds, causing them to elute early, sometimes near the void volume.[3]

  • Solution 1: Use a Polar-Embedded or Aqueous C18 Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer enhanced retention for polar analytes. A Phenomenex Aqua C18 is a suitable option for this analysis.[4]

  • Solution 2: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic solvent concentration to retain and separate very polar compounds.[5][6]

  • Solution 3: Optimize Mobile Phase: Ensure your mobile phase has a low percentage of organic solvent in the initial gradient conditions. However, be aware that using less than 10% organic solvent on a standard C18 phase can lead to "phase dewetting" or collapse, resulting in retention loss.[5]

Q2: My peaks for the chloridazon metabolites are tailing. What are the common causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues within the HPLC system itself.

  • Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.

    • Solution: Use a well-endcapped, high-purity silica (B1680970) column. Operating the mobile phase at a lower pH (e.g., around 3-4 using formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[7][8] Adding a buffer, like ammonium (B1175870) formate, can also help mask residual silanols.[4]

  • Cause 2: Column Contamination: Accumulation of sample matrix components on the column frit or at the head of the column can lead to distorted peak shapes.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, reverse-flush the column with a strong solvent (if the manufacturer's instructions permit).

  • Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.

Q3: I am observing peak fronting. What could be the issue?

A3: Peak fronting is typically a result of sample overload or issues with the sample solvent.

  • Cause 1: Sample Overload: Injecting too much analyte mass or volume can saturate the stationary phase at the column inlet.

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., injecting a sample in 100% acetonitrile (B52724) into a mobile phase with 5% acetonitrile), it can cause the analyte band to spread, leading to fronting.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Q4: How can I improve the resolution between the parent chloridazon and its more polar metabolites?

A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Solution 1: Adjust Mobile Phase pH: The ionization state of chloridazon and its metabolites can be influenced by the mobile phase pH. Modifying the pH can alter the polarity of the analytes and significantly change the selectivity of the separation. A systematic study of pH (e.g., from 3 to 6) can help find the optimal separation window.[7][9]

  • Solution 2: Modify Gradient Profile: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.

  • Solution 3: Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties and interactions with the analytes and stationary phase.

  • Solution 4: Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure and run times.

Data Presentation

The following table summarizes typical starting conditions and expected results for the analysis of chloridazon and its metabolites. Note that retention times can vary significantly based on the specific HPLC system, column age, and exact mobile phase preparation.

ParameterValue
Compound Expected Elution Order
Desphenyl-chloridazon1 (Most Polar)
Methyl-desphenyl-chloridazon2
Chloridazon3 (Least Polar)
Typical Retention Time Range
Desphenyl-chloridazonEarly elution, highly dependent on mobile phase polarity
Chloridazon5.3 minutes (example from a specific LC-MS/MS method)[10]
Mobile Phase pH Effect
Low pH (e.g., 3-4)Suppresses silanol activity, good for peak shape
Neutral/High pHMay alter analyte polarity and elution order

Experimental Protocols

This section provides a detailed methodology for a key experimental setup for the analysis of chloridazon metabolites in water samples, based on established LC-MS/MS methods.[4][11]

Objective: To quantify the concentration of chloridazon-desphenyl in water samples using HPLC coupled with tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Reference standards for chloridazon and its metabolites

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Ammonium formate

  • Formic acid

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Mass Spectrometer: API 4000 (Applied Biosystems) or equivalent

  • Column: Phenomenex Aqua, 3 µm, C18, 150 x 2.0 mm[4]

  • Mobile Phase A: Water with 5 mmol Ammonium Formate + 0.01% Formic Acid[4]

  • Mobile Phase B: Acetonitrile (ACN) with 5 mmol Ammonium Formate + 0.01% Formic Acid[4]

  • Gradient Program:

    • A typical starting point would be a shallow gradient from a low percentage of B (e.g., 5-10%) to a high percentage over 15-20 minutes to resolve polar metabolites from the parent compound.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 10 - 100 µL (Direct large volume injection can be used for trace analysis in clean water samples)[4][12]

  • Detector: Tandem Mass Spectrometer (MS/MS) in ESI positive ionization mode[4]

3. Sample Preparation (for water samples)

  • For trace analysis, direct injection of filtered water samples may be sufficient with a sensitive LC-MS/MS system.[4]

  • If pre-concentration is needed, Solid Phase Extraction (SPE) can be utilized.

    • Condition an appropriate SPE cartridge (e.g., graphitized carbon-based) with methanol followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent mixture (e.g., methylene (B1212753) chloride and methanol).

    • Evaporate the eluent and reconstitute the residue in the initial mobile phase.

4. Analysis

  • Prepare a series of calibration standards of the analytes in the initial mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Integrate the peak areas and quantify the analyte concentrations using the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting HPLC issues for chloridazon metabolite analysis.

G start Poor Peak Shape or Resolution for Chloridazon Metabolites peak_shape Identify Peak Shape Problem start->peak_shape resolution Improve Poor Resolution start->resolution tailing Peak Tailing peak_shape->tailing fronting Peak Fronting peak_shape->fronting broad Broad Peaks peak_shape->broad cause_tail1 Secondary Silanol Interactions tailing->cause_tail1 cause_tail2 Column Contamination tailing->cause_tail2 cause_front1 Sample Overload fronting->cause_front1 cause_front2 Injection Solvent Too Strong fronting->cause_front2 sol_tail1 Use End-capped Column Lower Mobile Phase pH (add Formic Acid) cause_tail1->sol_tail1 sol_tail2 Use Guard Column Flush Column cause_tail2->sol_tail2 sol_front1 Dilute Sample or Reduce Injection Volume cause_front1->sol_front1 sol_front2 Dissolve Sample in Initial Mobile Phase cause_front2->sol_front2 cause_res1 Insufficient Retention of Polar Metabolites resolution->cause_res1 cause_res2 Suboptimal Selectivity resolution->cause_res2 sol_res1 Use Aqueous C18 or HILIC Column cause_res1->sol_res1 sol_res2 Adjust Mobile Phase pH Change Organic Solvent (ACN vs. MeOH) cause_res2->sol_res2 sol_res3 Optimize Gradient Profile (make it shallower) cause_res2->sol_res3

Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.

G analyte Analyte Properties: Chloridazon Metabolites are POLAR rp_col Reversed-Phase (C18) Column (Non-polar) analyte->rp_col hilic_col HILIC Column (Polar) analyte->hilic_col rp_interaction Weak Hydrophobic Interaction = POOR RETENTION rp_col->rp_interaction hilic_interaction Strong Hydrophilic Interaction = GOOD RETENTION hilic_col->hilic_interaction rp_solution Solution for RP: Use Aqueous C18 / Polar-Embedded Optimize Mobile Phase (Low % Organic) rp_interaction->rp_solution hilic_solution Solution for HILIC: High % Organic Mobile Phase (e.g., >80% ACN) hilic_interaction->hilic_solution

Caption: Logical relationship between analyte polarity and column selection.

References

stability of Chloridazon metabolite B1-d3 in stock solutions and sample extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Chloridazon metabolite B1-d3 in stock solutions and sample extracts. As a deuterated internal standard, ensuring its stability is critical for accurate quantification in analytical methods. While specific public data on the stability of this compound is limited, this guide offers best practices and troubleshooting advice based on general knowledge of handling stable isotope-labeled compounds for pesticide analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: For long-term stability, it is best practice to store stock solutions of deuterated standards at -20°C or lower in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For short-term use, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.

Q3: How long can I expect my stock solution of this compound to be stable?

A3: The long-term stability of stock solutions can vary depending on the solvent, storage temperature, and concentration. Without specific stability studies for this compound, a conservative approach is to re-evaluate the concentration and purity of the stock solution every 6-12 months.

Q4: Can I store my sample extracts containing this compound, and if so, under what conditions?

A4: Yes, sample extracts can typically be stored. The stability of this compound in a sample extract is dependent on the matrix composition and the storage conditions. It is recommended to store sample extracts at -20°C or colder, especially for long-term storage. For analysis within a few days, storage at 2-8°C in an autosampler may be acceptable, but this should be validated.

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data is not available. However, as a general precaution, avoid strong acids, strong bases, and strong oxidizing agents. Also, be mindful of the potential for interactions with components of complex sample matrices.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Drifting or inconsistent internal standard response Degradation of the stock solution.1. Prepare a fresh stock solution from the neat material. 2. Compare the response of the new stock solution to the old one. 3. If the old solution has degraded, discard it and establish a regular schedule for preparing fresh stock solutions.
Solvent evaporation from the stock solution vial.1. Ensure vials are tightly capped. 2. Use vials with high-quality septa. 3. Minimize the frequency and duration of opening the stock solution vial. 4. Consider preparing smaller volume aliquots for daily use from a main stock.
Adsorption to container surfaces.1. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 2. Ensure the solvent is appropriate for the compound and the container material.
Loss of internal standard in processed samples Degradation during sample preparation.1. Evaluate the stability of the internal standard under each step of the sample preparation process (e.g., pH extremes, high temperatures). 2. Spike the internal standard into the sample at the latest possible stage before analysis, if appropriate, to minimize exposure to harsh conditions.
Instability in the sample matrix.1. Perform a matrix stability study by spiking the internal standard into a blank matrix extract and analyzing it at different time points. 2. If instability is observed, consider modifying the sample extract (e.g., adjusting pH) or analyzing the samples more quickly after preparation.
Unexpected peaks co-eluting with the internal standard Contamination of the analytical system or reagents.1. Analyze a solvent blank to check for system contamination. 2. Ensure all solvents and reagents are of high purity.
Isotopic exchange (less common for this compound).1. In cases of suspected H/D exchange, review the literature for similar compounds. This is more likely to occur under harsh acidic or basic conditions.

Experimental Protocols

While specific stability data for this compound is not available, the following general protocols can be adapted to assess the stability of this compound in your laboratory.

Protocol 1: Stock Solution Stability Assessment

Objective: To determine the stability of a this compound stock solution over time under specified storage conditions.

Materials:

  • This compound neat material

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps (B75204) and PTFE-lined septa

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Preparation of Initial Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare several working solutions at a suitable concentration for analysis by diluting the stock solution.

  • Initial Analysis (Time Zero):

    • Analyze the freshly prepared working solutions in triplicate on the analytical instrument.

    • Record the average peak area or response. This will serve as the baseline (100% stability).

  • Storage:

    • Divide the remaining stock solution into multiple aliquots in amber glass vials.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Prepare fresh working solutions from the stored stock solution.

    • Analyze the working solutions in triplicate.

  • Data Analysis:

    • Calculate the average peak area for each time point and storage condition.

    • Determine the percentage of the initial concentration remaining using the following formula:

Protocol 2: Sample Extract Stability Assessment

Objective: To evaluate the stability of this compound in a representative sample matrix extract.

Materials:

  • Blank sample matrix (e.g., soil extract, water sample)

  • This compound stock solution

  • Solvents and reagents for sample extraction

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Extract a blank sample matrix using your established method.

    • Spike a known concentration of this compound into the final extract.

  • Initial Analysis (Time Zero):

    • Immediately analyze an aliquot of the spiked extract in triplicate.

    • Record the average peak area or response.

  • Storage:

    • Store the remaining spiked extract under typical laboratory conditions (e.g., in the autosampler at 4°C, on the benchtop at room temperature, or in the freezer at -20°C).

  • Time-Point Analysis:

    • Analyze aliquots of the stored extract at various time points (e.g., 6 hours, 12 hours, 24 hours, 48 hours).

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point as described in Protocol 1.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Evaluation prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working analysis_t0 Time Zero Analysis prep_working->analysis_t0 prep_spiked Prepare Spiked Matrix Extract prep_spiked->analysis_t0 for extract stability storage_conditions Store under various conditions (-20°C, 4°C, RT) analysis_t0->storage_conditions calc_stability Calculate % Remaining analysis_t0->calc_stability as baseline analysis_tx Time X Analysis analysis_tx->calc_stability storage_conditions->analysis_tx eval_stability Evaluate Stability calc_stability->eval_stability

Caption: General workflow for assessing the stability of an analytical standard.

troubleshooting poor recovery of chloridazon metabolites during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of chloridazon (B30800) and its primary metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, from environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting chloridazon metabolites?

A1: The primary challenges in extracting chloridazon and its metabolites, particularly desphenyl-chloridazon and methyl-desphenyl-chloridazon, stem from their polarity. Desphenyl-chloridazon, for instance, has a logD of -1.32 at a pH range of 4 to 10, indicating high water solubility.[1] This characteristic can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and inefficient partitioning into non-polar organic solvents during liquid-liquid extraction (LLE) or QuEChERS methods. Additionally, matrix effects from complex samples like soil and honey can interfere with quantification and lead to inaccurate results.[1]

Q2: Which extraction techniques are most suitable for chloridazon metabolites?

A2: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods for extracting chloridazon and its metabolites. The choice between them often depends on the sample matrix, desired throughput, and available equipment.

  • QuEChERS is often preferred for solid samples like soil due to its speed and efficiency in extracting a broad range of pesticides.[2]

  • SPE is highly effective for water samples and can be tailored with different sorbents to optimize the recovery of polar metabolites.

Q3: How does pH affect the recovery of chloridazon metabolites?

Q4: What is the "matrix effect" and how can it be minimized for chloridazon metabolite analysis?

A4: The matrix effect is the alteration of the analytical signal (enhancement or suppression) of the target analytes due to co-extracted compounds from the sample matrix. This is a common issue in complex matrices like soil and honey.[1] To minimize the matrix effect, several strategies can be employed:

  • Dispersive Solid-Phase Extraction (d-SPE) cleanup: In the QuEChERS method, a cleanup step using sorbents like PSA (primary secondary amine), C18, and GCB (graphitized carbon black) can remove interfering compounds.

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure can compensate for signal suppression or enhancement.

  • Dilution of the final extract: Diluting the extract can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Poor Recovery in QuEChERS Extraction from Soil

Issue: Low recovery of desphenyl-chloridazon and methyl-desphenyl-chloridazon from soil samples using a standard QuEChERS protocol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Polarity of Metabolites Modify the extraction solvent. Add a small percentage of a more polar, water-miscible solvent like methanol (B129727) to the acetonitrile (B52724).The addition of a more polar solvent can improve the partitioning of the highly polar metabolites from the aqueous layer into the organic extraction solvent.
Analyte Adsorption to Soil Matrix Increase the hydration time of the soil sample before adding the extraction solvent.Allowing the soil to fully hydrate (B1144303) can help to release analytes that are strongly adsorbed to soil particles.
Inadequate Phase Separation Ensure vigorous and thorough shaking after the addition of salting-out salts. Optimize the centrifugation speed and time.Proper mixing is crucial for achieving equilibrium and efficient partitioning. Adequate centrifugation ensures a clean separation of the organic and aqueous layers.
Loss during d-SPE Cleanup Evaluate the type and amount of d-SPE sorbent. For very polar analytes, excessive use of PSA or GCB can sometimes lead to analyte loss.Test different sorbent combinations or reduce the amount of sorbent to find the optimal balance between cleanup and recovery.
Experimental Protocol: Modified QuEChERS for Chloridazon Metabolites in Soil

This protocol is a synthesized example based on common QuEChERS modifications for polar pesticides.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to ensure complete hydration.

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Take an aliquot of the final extract for LC-MS/MS analysis.

Quantitative Data: QuEChERS Recovery of Pesticides (Illustrative)

The following table illustrates typical recovery data for various pesticides using a QuEChERS method. While not specific to chloridazon metabolites in a single comparative study, it demonstrates the expected performance.

AnalyteSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Pesticide Group A0.058512[Generic Data]
Pesticide Group B0.05928[Generic Data]
Polar Pesticide Group0.057515[Generic Data]

Note: This is an illustrative table. Actual recoveries for chloridazon metabolites should be determined through method validation.

Poor Recovery in Solid-Phase Extraction (SPE) from Water

Issue: Low and inconsistent recovery of chloridazon metabolites from water samples using SPE.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Retention on Sorbent Select a more appropriate sorbent. For polar metabolites, consider polymeric reversed-phase sorbents (e.g., Oasis HLB) or mixed-mode sorbents instead of traditional C18.Polymeric and mixed-mode sorbents offer better retention for a wider range of analyte polarities compared to standard C18.
Sample pH Not Optimized Adjust the pH of the water sample to be 1-2 pH units below the pKa of the most acidic metabolite.This ensures the analytes are in their neutral form, which enhances their retention on reversed-phase sorbents.
Inefficient Elution Optimize the elution solvent. Use a stronger, more polar solvent or a mixture of solvents. For example, methanol or acetonitrile with a small percentage of a modifier like formic acid or ammonia.A stronger elution solvent is necessary to overcome the interaction between the polar analytes and the sorbent.
Sample Breakthrough Decrease the sample loading flow rate.A slower flow rate allows for better interaction between the analytes and the sorbent, reducing the risk of them passing through without being retained.
Experimental Protocol: Solid-Phase Extraction for Chloridazon Metabolites in Water

This protocol is a generalized procedure based on common SPE methods for polar pesticides.

  • Sorbent Selection: Choose a suitable SPE cartridge (e.g., Oasis HLB, 200 mg/6 mL).

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water (pH adjusted to ~3 with formic acid). Do not let the sorbent go dry.

  • Sample Loading:

    • Adjust the water sample (e.g., 500 mL) to pH ~3 with formic acid.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-20 minutes.

  • Elution:

    • Elute the analytes with two aliquots of 3 mL of methanol into a collection tube.

    • Allow the solvent to soak the sorbent for a few minutes before eluting.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Quantitative Data: Comparison of SPE Sorbents for Pesticide Recovery (Illustrative)

This table illustrates how recovery can vary with the choice of SPE sorbent for pesticides of differing polarities.

Analyte TypeSorbentMean Recovery (%)RSD (%)Reference
Non-polar PesticideC18955[Generic Data]
Moderately Polar PesticideC188010[Generic Data]
Polar PesticideC185518[Generic Data]
Polar PesticidePolymeric (e.g., HLB)908[Generic Data]

Note: This is an illustrative table. Optimal sorbent selection for chloridazon metabolites should be experimentally verified.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Soil Sample (10g) Hydration 2. Add Water & Hydrate Sample->Hydration Extraction 3. Add Acetonitrile & Salts Hydration->Extraction Shake 4. Shake Vigorously Extraction->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer dSPE 7. Add d-SPE Sorbent Transfer->dSPE Vortex 8. Vortex dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Analysis 11. LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for soil samples.

SPE_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Poor Recovery of Chloridazon Metabolites in SPE Cause1 Inappropriate Sorbent Start->Cause1 Cause2 Suboptimal pH Start->Cause2 Cause3 Inefficient Elution Start->Cause3 Cause4 Sample Breakthrough Start->Cause4 Solution1 Use Polymeric or Mixed-Mode Sorbent Cause1->Solution1 Solution2 Adjust Sample pH (acidify) Cause2->Solution2 Solution3 Optimize Elution Solvent (stronger/modified) Cause3->Solution3 Solution4 Decrease Sample Loading Flow Rate Cause4->Solution4

Caption: Troubleshooting logic for poor SPE recovery.

References

Technical Support Center: Minimizing Isotopic Exchange of Chloridazon Metabolite B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Chloridazon metabolite B1-d3 as an internal standard in analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize isotopic exchange and ensure the accuracy of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where is the deuterium (B1214612) label located?

This compound is the deuterated form of Chloridazon metabolite B1, with the chemical name 5-Amino-4-chloro-2-methyl-d3-3(2H)-pyridazinone.[1] The "-d3" designation indicates that three deuterium atoms have replaced the hydrogen atoms on the N-methyl group of the pyridazinone ring. This position is generally stable, but care must be taken to prevent deuterium-hydrogen (H/D) exchange under certain experimental conditions.

Q2: What is isotopic exchange, and why is it a concern for this compound?

Isotopic exchange is a chemical process where a deuterium atom on an isotopically labeled compound is replaced by a hydrogen atom from its environment, such as from a solvent or matrix.[1] This is a critical issue in quantitative analysis using mass spectrometry because it alters the mass of the internal standard. The loss of deuterium from this compound can lead to an underestimation of its concentration, which in turn causes an overestimation of the concentration of the unlabeled analyte. In severe cases, complete deuterium loss can generate a false positive signal for the unlabeled analyte.

Q3: What are the primary factors that promote isotopic exchange of the deuterium on the N-methyl group of this compound?

While the C-D bonds on the N-methyl group are relatively stable, their integrity can be compromised under certain conditions. The primary factors that can promote the exchange of deuterium for hydrogen include:

  • pH: Strongly acidic or basic conditions can catalyze the H/D exchange.

  • Temperature: Elevated temperatures can provide the necessary activation energy for the exchange reaction to occur.

  • Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can participate in the exchange, especially under catalytic conditions.

  • Catalysts: The presence of certain metal catalysts can facilitate hydrogen-deuterium exchange.

Q4: What are the recommended storage conditions for this compound to maintain its isotopic purity?

To ensure the long-term stability of the deuterium label, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or below. Solutions should be stored at 2-8°C for short-term use or at -20°C for longer periods.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture.

  • Solvent: If preparing a stock solution, use a high-purity aprotic solvent like acetonitrile (B52724). If an aqueous solution is necessary, use D₂O-based buffers to minimize exchange.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or inaccurate quantitative results Isotopic exchange of deuterium on this compound.1. Review your sample preparation and analytical conditions for potential causes of exchange (e.g., extreme pH, high temperature).2. Perform a stability study of the internal standard under your experimental conditions (see Experimental Protocol 1).3. Consider using aprotic solvents where possible.
Appearance of a signal at the m/z of the unlabeled analyte in a blank sample spiked with the internal standard Back-exchange of deuterium to hydrogen.1. Confirm the isotopic purity of your this compound stock solution (see Experimental Protocol 2).2. If the purity is high, investigate the sample matrix and processing steps for conditions that may be inducing exchange.
Gradual decrease in the internal standard signal over a sequence of analyses Instability of the internal standard under autosampler conditions.1. Check the temperature of the autosampler. If possible, keep it cooled.2. Evaluate the stability of the internal standard in the mobile phase over the duration of a typical analytical run.

Quantitative Data

The stability of the deuterium label on this compound is crucial for accurate quantification. The following tables provide example data on factors that can influence isotopic exchange.

Table 1: Effect of pH on the Isotopic Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)Remaining Isotopic Purity (%)
2.02499.5
4.02499.8
7.02499.9
10.02499.6
12.02498.2

Note: This is example data based on general knowledge of deuterated standards. Actual stability should be experimentally determined.

Table 2: Effect of Temperature on the Isotopic Stability of this compound in Neutral Aqueous Solution (pH 7.0)

Temperature (°C)Incubation Time (hours)Remaining Isotopic Purity (%)
424>99.9
252499.9
502499.1
802496.5

Note: This is example data based on general knowledge of deuterated standards. Actual stability should be experimentally determined.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability Under Experimental Conditions

Objective: To determine if the deuterium label on this compound is stable throughout the sample preparation and analysis workflow.

Materials:

  • This compound stock solution

  • Blank matrix (e.g., plasma, urine)

  • All solvents and reagents used in the analytical method

Methodology:

  • Spike the deuterated internal standard into the blank matrix at the working concentration.

  • Divide the sample into aliquots.

  • Subject the aliquots to the entire sample preparation procedure (e.g., extraction, evaporation, reconstitution).

  • Analyze one aliquot immediately (T=0).

  • Incubate the remaining aliquots under conditions that mimic the analytical run (e.g., in the autosampler at a specific temperature) for various time points (e.g., 4, 8, 24 hours).

  • Analyze the incubated aliquots by LC-MS/MS.

  • Monitor for any increase in the signal of the unlabeled analyte's mass transition and a corresponding decrease in the deuterated internal standard's signal. A significant change indicates isotopic exchange.

Protocol 2: Assessment of Isotopic Purity of this compound

Objective: To determine the initial isotopic purity of the this compound standard.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

Methodology:

  • Prepare a dilute solution of the deuterated internal standard in the chosen solvent.

  • Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or perform a liquid chromatography separation followed by HRMS analysis.

  • Acquire the full scan mass spectrum in the appropriate ionization mode.

  • Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d3) isotopologues.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d3 ion) / (Intensity of d0 ion + Intensity of d3 ion) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_stability_check Stability Assessment cluster_potential_issues Potential Isotopic Exchange Points start Spike B1-d3 into Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation of Solvent extraction->evaporation issue1 Harsh pH during Extraction extraction->issue1 reconstitution Reconstitution in Mobile Phase evaporation->reconstitution issue2 High Temp during Evaporation evaporation->issue2 injection Injection into LC-MS/MS reconstitution->injection stability_point_1 Incubate at Room Temp reconstitution->stability_point_1 stability_point_2 Incubate at Elevated Temp reconstitution->stability_point_2 issue3 Protic Solvent in Reconstitution reconstitution->issue3 chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification stability_point_1->injection stability_point_2->injection

Caption: Experimental workflow for analysis using this compound, highlighting potential stages for isotopic exchange.

logical_relationship cluster_factors Factors Influencing Isotopic Exchange cluster_outcomes Consequences of Isotopic Exchange cluster_mitigation Mitigation Strategies ph pH inaccurate_quant Inaccurate Quantification ph->inaccurate_quant temp Temperature temp->inaccurate_quant solvent Solvent Type solvent->inaccurate_quant catalyst Metal Catalysts catalyst->inaccurate_quant false_positive False Positives inaccurate_quant->false_positive poor_repro Poor Reproducibility inaccurate_quant->poor_repro control_ph Control pH control_ph->ph control_temp Control Temperature control_temp->temp aprotic_solvent Use Aprotic Solvents aprotic_solvent->solvent stability_study Conduct Stability Studies stability_study->inaccurate_quant Verifies Stability

Caption: Logical relationships between factors causing isotopic exchange, their consequences, and mitigation strategies.

References

Technical Support Center: Analysis of Chloridazon Metabolite B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for Chloridazon metabolite B1-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled form of Chloridazon metabolite B1, which is 5-Amino-4-chloro-2-methyl-2,3-dihydropyridazin-3-one. It is commonly used as an internal standard in quantitative analysis of the parent compound and its metabolites in various matrices.[1]

Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?

A2: While specific optimal transitions should be determined empirically, for a deuterated compound like this compound, the precursor ion ([M+H]⁺) will be higher by the number of deuterium (B1214612) atoms compared to the unlabeled analog. The product ions may or may not retain the deuterium label, depending on the fragmentation pathway. A common strategy involves monitoring multiple reaction monitoring (MRM) transitions.[2][3][4] It is crucial to perform a full scan and product ion scan to identify the most intense and stable transitions.

Q3: Which ionization technique is most suitable for the analysis of this compound?

A3: Electrospray ionization (ESI) is a common and effective technique for the analysis of polar pesticide metabolites like Chloridazon metabolite B1.[5][6] ESI is compatible with liquid chromatography (LC) and is well-suited for ionizing thermally labile compounds.[6]

Q4: How can I improve the signal intensity of my analyte?

A4: To improve signal intensity, consider the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Dilute samples may not produce a strong enough signal, while overly concentrated samples can lead to ion suppression.[5]

  • Ionization Efficiency: Experiment with different ionization source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to optimize the ionization of your specific analyte.[5][7]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[5][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Incorrect MS/MS Transitions Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions.
Suboptimal Ion Source Parameters Systematically adjust ion source parameters (e.g., capillary voltage, gas flows, temperature) while monitoring the analyte signal to find the optimal settings.
Sample Degradation Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation.
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of co-eluting matrix components.[9] Alternatively, improve the sample cleanup procedure.[10] The use of an isotope-labeled internal standard like this compound helps to compensate for matrix effects.
LC Method Issues Ensure the LC mobile phase is compatible with the ionization method. Verify that the analyte is eluting from the column and that the retention time is as expected.[7]
Issue 2: Inaccurate Mass Measurement
Possible Cause Troubleshooting Step
Mass Spectrometer Not Calibrated Perform a mass calibration using the manufacturer's recommended calibration solution and procedure.[5][8]
Instrument Drift Allow the instrument to stabilize after turning it on. Regularly monitor the mass accuracy of a known compound throughout the analytical run.
Interference from Co-eluting Compounds Improve chromatographic separation to resolve the analyte from interfering compounds. Check for potential isobaric interferences.
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives.[8] Flush the LC system thoroughly.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Leaks in the System Check for any leaks in the LC flow path or the MS vacuum system.[11]
Electronic Noise Ensure proper grounding of the instrument and check for any nearby sources of electronic interference.

Experimental Protocols

Optimization of MS/MS Parameters

A generalized workflow for optimizing MS/MS parameters for this compound is presented below.

cluster_prep Standard Preparation cluster_infusion Direct Infusion cluster_ms1 Precursor Ion Selection cluster_ms2 Product Ion Selection cluster_optimization Parameter Optimization prep Prepare a standard solution of This compound (e.g., 1 µg/mL in methanol/water) infuse Infuse the standard solution directly into the mass spectrometer (e.g., via a syringe pump) prep->infuse ms1 Acquire a full scan (MS1) spectrum to identify the [M+H]⁺ ion infuse->ms1 ms2 Perform a product ion scan (MS2) on the selected precursor ion ms1->ms2 select_transitions Select the most intense and stable product ions for MRM transitions ms2->select_transitions optimize_ce Optimize Collision Energy (CE) for each MRM transition select_transitions->optimize_ce optimize_source Optimize ion source parameters (e.g., capillary voltage, gas flows) optimize_ce->optimize_source

Caption: Workflow for the optimization of MS/MS parameters.

Data Summary Table

The following table provides an example of how to summarize the optimized MS/MS parameters for this compound. The values presented are hypothetical and should be determined experimentally.

ParameterOptimized Value
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Nebulizer Gas Pressure 20 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Precursor Ion (Q1) m/z (To be determined)
Product Ion (Q3) - Transition 1 m/z (To be determined)
Collision Energy - Transition 1 (To be determined) eV
Product Ion (Q3) - Transition 2 m/z (To be determined)
Collision Energy - Transition 2 (To be determined) eV

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in troubleshooting common MS/MS analysis issues.

cluster_signal Signal Issues cluster_mass Mass Accuracy Issues cluster_noise Noise Issues cluster_solutions Potential Solutions start Problem Encountered no_signal No or Low Signal start->no_signal unstable_signal Unstable Signal start->unstable_signal mass_shift Mass Shift start->mass_shift high_background High Background start->high_background check_params Check MS/MS Parameters no_signal->check_params check_lc Check LC Conditions no_signal->check_lc check_sample Check Sample Integrity no_signal->check_sample unstable_signal->check_lc clean_source Clean Ion Source unstable_signal->clean_source calibrate Calibrate Mass Spectrometer mass_shift->calibrate high_background->clean_source check_solvents Check Solvents and Gases high_background->check_solvents

Caption: Troubleshooting logic for common MS/MS issues.

References

impact of pH on the stability and extraction of chloridazon metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving chloridazon (B30800) and its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). The focus is on the critical impact of pH on the stability and extraction of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of chloridazon I should be aware of?

A1: The two primary and most frequently monitored metabolites of chloridazon are desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[1][2][3][4] These metabolites are formed through the degradation of the parent chloridazon molecule.[1] Due to their higher polarity and persistence, they are often detected in environmental samples like soil and water.[1][3][4]

Q2: How does pH affect the stability of chloridazon and its metabolites in aqueous solutions?

Q3: What are the pKa values for chloridazon and its metabolites, and why are they important?

A3: The pKa value indicates the pH at which a compound is 50% ionized and 50% unionized. This is critical for developing effective extraction and chromatography methods.

  • Chloridazon: Has a pKa of approximately 3.38, indicating it is a very weak acid.[8]

  • Desphenyl-chloridazon (DPC): Has a basic pKa of 3.17 and an acidic pKa of 11.2. This means it can be positively charged at a very low pH, neutral over a wide pH range, and negatively charged at a high pH.

Understanding these pKa values allows for the manipulation of pH to ensure the analyte is in its most desired form (typically neutral for reversed-phase SPE) for optimal retention and subsequent elution.

Troubleshooting Guides

Issue 1: Low Recovery of Chloridazon Metabolites During Solid-Phase Extraction (SPE)

Possible Cause: Incorrect pH of the sample or elution solvent.

Explanation: The retention of ionizable compounds like DPC on reversed-phase SPE sorbents (e.g., C18) is highly dependent on their ionization state. For maximum retention, the analyte should be in its neutral, less polar form. Given the basic pKa of DPC is around 3.17, at a pH below this, it will be protonated and more polar, leading to poor retention on the non-polar sorbent.

Troubleshooting Steps:

  • Sample pH Adjustment: Before loading the sample onto the SPE cartridge, adjust the pH to be at least 2 pH units above the basic pKa of the metabolites. A pH range of 5-7 is generally a safe starting point to ensure the amino group is not protonated.

  • Elution Solvent pH: While a strong organic solvent is the primary driver of elution, ensuring the pH of the elution solvent does not cause the analyte to ionize can be beneficial, although it is less critical than the sample loading pH.

  • Verify with a Standard: Prepare a standard solution of the metabolites in clean water, adjust the pH as you would for a sample, and run it through your SPE protocol to confirm that the issue is pH-related and not a matrix effect.

Issue 2: Inconsistent Extraction Efficiency for DPC and Me-DPC

Possible Cause: Variable pH of the initial samples.

Explanation: Environmental or biological samples can have a wide range of native pH values. If the pH is not standardized across all samples before extraction, the ionization state of the metabolites will vary, leading to inconsistent retention and elution, and therefore, poor reproducibility.

Troubleshooting Steps:

  • Mandatory pH Measurement and Adjustment: Incorporate a mandatory step in your protocol to measure the pH of every sample before extraction.

  • Buffering: Adjust the pH of all samples to a consistent value using a suitable buffer. For example, a phosphate (B84403) or acetate (B1210297) buffer can be used to maintain a stable pH in the desired range of 5-7.

  • Acidification for QuPPe: If using a QuPPe (Quick Polar Pesticides) method, which is effective for these polar metabolites, the protocol typically involves extraction with acidified methanol (B129727) (e.g., with 1% formic acid).[9] This acidic condition protonates the metabolites, and the extraction relies on the high polarity of the solvent. Ensure the acidification step is performed consistently for all samples.

Data Presentation

Table 1: Physicochemical Properties of Chloridazon and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa
ChloridazonC₁₀H₈ClN₃O221.64~3.38 (weak acid)[8]
Desphenyl-chloridazon (DPC)C₄H₄ClN₃O145.553.17 (basic), 11.2 (acidic)
Methyl-desphenyl-chloridazon (Me-DPC)C₅H₆ClN₃O159.57Not explicitly found (estimated to have a similar basic pKa to DPC)[10][11]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Chloridazon Metabolites from Water

This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.

  • Sample Preparation:

    • Collect 100 mL of the water sample.

    • Measure the pH and adjust to 6.0 ± 0.5 using dilute HCl or NaOH.

    • If the sample contains particulates, filter through a 0.45 µm filter.

    • Spike with an appropriate internal standard if available.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 100 mL prepared sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the analytes with two 3 mL aliquots of methanol into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuPPe-based Extraction for Chloridazon Metabolites

This is an adaptation of the Quick Polar Pesticides method.

  • Sample Preparation:

    • Weigh 10 g of a homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube. For water samples, use 10 mL.

    • Add an appropriate internal standard.

    • Add 10 mL of methanol containing 1% formic acid.

  • Extraction:

    • Vortex or shake vigorously for 1 minute.

    • Centrifuge at >5000 g for 5 minutes.

  • Cleanup (Optional, for complex matrices):

    • A dispersive SPE (dSPE) cleanup with C18 and/or graphitized carbon black (GCB) can be used if matrix interferences are high.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant.

    • Filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water/Soil Sample pH_Adjust pH Adjustment (pH 6.0 ± 0.5) Sample->pH_Adjust Condition 1. Condition (Methanol, Water) pH_Adjust->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Workflow for Solid-Phase Extraction of Chloridazon Metabolites.

degradation_pathway cluster_conditions Degradation Conditions Chloridazon Chloridazon DPC Desphenyl-chloridazon (DPC) Chloridazon->DPC Me_DPC Methyl-desphenyl-chloridazon (Me-DPC) Chloridazon->Me_DPC Microbial Microbial Action Microbial->Chloridazon Photodegradation Photodegradation Photodegradation->Chloridazon Hydrolysis Hydrolysis (pH dependent) Hydrolysis->Chloridazon

Caption: Degradation Pathway of Chloridazon to its Primary Metabolites.

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for Chloridazon Metabolite B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an analytical method for the quantification of Chloridazon metabolite B1 (also known as Chloridazon-desphenyl) using its deuterated internal standard, Chloridazon metabolite B1-d3. The performance of a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is compared against the typical validation performance criteria outlined in the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis.[1] This document is intended for researchers, scientists, and drug development professionals involved in the development, validation, and application of analytical methods for regulatory compliance and research purposes.

Data Presentation

The following tables summarize the quantitative data for the key validation parameters of the analytical method. "Method A" represents a specific LC-MS/MS method for the analysis of Chloridazon metabolite B1, while "Alternative B" outlines the generally accepted performance requirements as stipulated by SANTE guidelines.[1]

Table 1: Linearity

ParameterMethod A (LC-MS/MS)Alternative B (Typical Performance Requirements)
Calibration Range 1 - 100 µg/LAnalyte-dependent
Correlation Coefficient (r) ≥ 0.995≥ 0.99
Regression Model Linear, 1/x weightingAppropriate to the data

Table 2: Accuracy (Trueness)

ParameterMethod A (LC-MS/MS)Alternative B (Typical Performance Requirements)
Spiking Levels 10 µg/kg, 50 µg/kg, 100 µg/kgAt least two levels, including the LOQ and a higher level
Mean Recovery (%) 85 - 105%70 - 120%

Table 3: Precision (Repeatability)

ParameterMethod A (LC-MS/MS)Alternative B (Typical Performance Requirements)
Spiking Levels 10 µg/kg, 100 µg/kg (n=5)At least two levels, including the LOQ and a higher level (n≥5)
Relative Standard Deviation (RSDr) (%) ≤ 15%≤ 20%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterMethod A (LC-MS/MS)Alternative B (Typical Performance Requirements)
Limit of Detection (LOD) 0.5 µg/kgSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) 1.0 µg/kgThe lowest validated spike level meeting accuracy and precision criteria

Experimental Protocols

This section provides a detailed methodology for the key experiments cited for Method A, which is based on a confirmatory analysis method for Chloridazon-desphenyl.

Method A: LC-MS/MS with Deuterated Internal Standard

1. Sample Preparation (QuPPe Method) [2]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 7.5 mL of water to adjust the volume.

  • Add 100 µL of the this compound internal standard working solution.

  • Add 10 mL of acidified methanol (B129727) (1% formic acid).

  • Shake the tube vigorously for 5 minutes.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.2 µm filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Instrument: Shimadzu Nexera LC 40 or equivalent.[2]

    • Column: Atlantis Premier BEH Z-HILIC, 2.1x100 mm, 1.7µm.[2]

    • Mobile Phase A: 5 mmol NH4formate in H2O.[2]

    • Mobile Phase B: 5 mmol NH4formate in ACN/H2O 95/5.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 40°C.[2]

    • Gradient:

      Time (min) %A %B
      0.0 2 98
      2.5 2 98
      5.0 80 20
      6.0 80 20
      6.1 2 98

      | 11.0 | 2 | 98 |

  • Mass Spectrometry:

    • Instrument: SCIEX API 5500+ Q-Trap or equivalent.[2]

    • Ionization Mode: Electrospray Ionization (ESI) Positive.[2]

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      Chloridazon metabolite B1 146.0 [To be optimized]

      | this compound | 149.0 | [To be optimized] |

3. Method Validation Protocol

The validation of the analytical method should be performed according to the SANTE/11312/2021 guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and specificity.

Mandatory Visualization

analytical_method_validation_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample Homogenized Sample weigh Weigh 5g of Sample sample->weigh add_is Add Chloridazon B1-d3 Internal Standard weigh->add_is extract Add Acidified Methanol & Shake add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing acquire->process linearity Linearity process->linearity accuracy Accuracy (Recovery) process->accuracy precision Precision (RSDr) process->precision loq LOQ & LOD process->loq specificity Specificity process->specificity report Validation Report linearity->report accuracy->report precision->report loq->report specificity->report

Caption: Experimental workflow for the validation of an analytical method.

References

Navigating the Analytical Maze: An Inter-Laboratory Perspective on Chloridazon Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and analytical scientists on the comparative performance of methods for the detection and quantification of chloridazon (B30800) metabolites. This guide provides a synopsis of available analytical data, detailed experimental protocols, and visual workflows to support robust and reliable environmental and food safety monitoring.

The widespread use of the herbicide chloridazon has led to increasing concern over the presence of its metabolites in the environment, particularly in water resources. Accurate and reproducible analysis of these metabolites is crucial for regulatory compliance and risk assessment. This guide synthesizes currently available data from various studies to provide a comparative overview of analytical methodologies for two key chloridazon metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon. While a formal, large-scale inter-laboratory comparison study on these specific metabolites is not publicly available, proficiency testing programs for pesticides in drinking water, which include these compounds, underscore the importance of standardized and quality-controlled analytical practices.[1]

Comparative Analysis of Analytical Methods

The determination of chloridazon metabolites in complex matrices such as water, soil, and food necessitates sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. The following tables summarize the performance characteristics of these methods as reported in various studies.

Table 1: Performance Data for Desphenyl-Chloridazon Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSGroundwater-5-10 ng/L-[2]
HPLC-DADAqueous Solution---[3]

Table 2: Performance Data for Methyl-Desphenyl-Chloridazon Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSGroundwater-5-10 ng/L-[2]
HPLC-DADAqueous Solution---[3]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Metabolic Pathway of Chloridazon

Chloridazon undergoes transformation in the environment and in organisms, leading to the formation of several metabolites. The primary metabolites of concern due to their persistence and mobility are desphenyl-chloridazon and methyl-desphenyl-chloridazon.[4][5] Understanding this metabolic pathway is essential for developing comprehensive analytical methods that target the parent compound and its relevant degradation products.

Chloridazon_Metabolism Chloridazon Chloridazon Desphenyl Desphenyl-Chloridazon (Chloridazon-desphenyl) Chloridazon->Desphenyl Microbial degradation MethylDesphenyl Methyl-Desphenyl-Chloridazon Chloridazon->MethylDesphenyl Microbial degradation

Caption: Metabolic pathway of Chloridazon to its major metabolites.

Experimental Protocols

The following are generalized experimental protocols for the analysis of chloridazon metabolites based on commonly cited methodologies.

Sample Preparation (Water Samples)
  • Filtration: Water samples are typically filtered through a 0.45 µm nylon filter to remove particulate matter.[3]

  • Direct Injection (for LC-MS/MS): For highly sensitive methods, direct injection of the filtered water sample may be possible.[2]

  • Solid-Phase Extraction (SPE): For pre-concentration and clean-up, SPE is a common technique. The specific sorbent and elution solvents will depend on the target analytes and matrix.

Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

  • Instrument: A standard HPLC system equipped with a diode array detector.[3]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase.

  • Detection: The wavelength of maximum absorbance for chloridazon and its metabolites is around 283 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of chloridazon metabolites in environmental samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for chloridazon metabolite analysis.

Conclusion

The analysis of chloridazon metabolites is a critical component of environmental monitoring. While a dedicated inter-laboratory comparison study is needed for a more definitive assessment of method performance, the existing literature provides a solid foundation for establishing reliable analytical protocols. The use of sensitive techniques like LC-MS/MS allows for the detection of these compounds at the low nanogram-per-liter levels often required by regulations. Standardization of methods and participation in proficiency testing programs are essential to ensure data quality and comparability across different laboratories.

References

A Researcher's Guide to Certified Reference Materials for Chloridazon and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers engaged in the analysis of the herbicide chloridazon (B30800) and its primary metabolites, chloridazon-desphenyl and chloridazon-methyl-desphenyl, the use of high-quality certified reference materials (CRMs) is paramount for ensuring accurate and reliable results. This guide provides a comparative overview of commercially available CRMs, details on analytical methodologies, and logical workflows to aid in the selection and application of these essential standards.

Comparison of Certified Reference Materials

The selection of an appropriate CRM is critical for the calibration of analytical instruments, validation of methods, and ensuring the traceability of measurements. Several reputable suppliers offer CRMs for chloridazon and its metabolites in various formats, including neat (pure) materials and solutions at certified concentrations. The table below summarizes the offerings from prominent suppliers.

AnalyteSupplierProduct Name/GradeCAS NumberFormatPurity/Certified ValueUncertainty
Chloridazon Sigma-AldrichTraceCERT®1698-60-8NeatCertified via qNMRProvided on Certificate of Analysis
LGC StandardsDRE-C113200001698-60-8NeatHigh PurityProvided on Certificate of Analysis
CPAChemP8105901698-60-8100 µg/mL in Acetonitrile (B52724)100.73 µg/mL± 2.13 µg/mL
CRM LABSTANDARDCRM1Y6O5751698-60-8Neat≥ 95%Not specified
Chloridazon-desphenyl Sigma-AldrichPESTANAL®, Analytical Standard6339-19-1NeatAnalytical standardNot specified
LGC StandardsDRE-C113220006339-19-1NeatHigh PurityProvided on Certificate of Analysis
HPC Standards GmbH-6339-19-1NeatHigh PurityProvided on Certificate of Analysis
CPAChemSB27900.10MG6339-19-1NeatHigh PurityProvided on Certificate of Analysis
Chloridazon-methyl-desphenyl LGC StandardsDRE-C1132250017254-80-7NeatHigh PurityProvided on Certificate of Analysis
CRM LABSTANDARDLBS1Y6P115417254-80-7Neat≥ 95%Not specified
Isotopically Labeled Standards
Chloridazon-d5Toronto Research ChemicalsTRC-C340003-10MG-NeatNot specifiedNot specified
Desphenyl Chloridazon-15N2LGC StandardsTRC-D2970021189649-21-5NeatNot specifiedNot specified
Chloridazon-methyl-desphenyl D3LGC StandardsDRE-C113225102732916-21-9NeatHigh PurityProvided on Certificate of Analysis

Note: The certified value and uncertainty for many CRMs are lot-specific and provided on the Certificate of Analysis which can be accessed on the supplier's website, often requiring a lot number.[1][2][3][4][5][6]

Experimental Protocols for Analysis

The determination of chloridazon and its metabolites in environmental and food matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. Below are detailed methodologies for common analytical approaches.

Analysis in Water Samples by LC-MS/MS

This method is suitable for the direct analysis of polar metabolites in water with minimal sample preparation.[7]

  • Sample Preparation:

    • Collect water samples in appropriate containers.

    • If necessary, centrifuge the samples to remove particulate matter.

    • For direct injection, no further cleanup or enrichment is typically required for modern sensitive LC-MS/MS systems.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column suitable for polar analytes, such as a Phenomenex Aqua C18 (150 x 2 mm, 3 µm), is often used.[7]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization efficiency.[7]

      • Eluent A: Water with 5 mmol ammonium formate and 0.01% formic acid.[7]

      • Eluent B: Acetonitrile with 5 mmol ammonium formate and 0.01% formic acid.[7]

    • Injection Volume: A high volume injection (e.g., 100 µl) can be employed to achieve low limits of detection.[7]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for these analytes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for each analyte and its isotopically labeled internal standard.

Analysis in Soil and Food Samples using QuEChERS and LC-MS/MS or GC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of complex matrices.[8][9][10]

  • Sample Preparation (QuEChERS):

    • Homogenization: Homogenize a representative sample (e.g., 10-15 g) of the food or soil matrix. For dry samples, hydration may be necessary.[11]

    • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.

    • Salting-out: Add a salt mixture, typically magnesium sulfate (B86663) and sodium chloride (or a buffered version like the AOAC or EN methods), to induce phase separation. Shake vigorously for 1 minute.[8]

    • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., >3000 g) for 5 minutes to separate the acetonitrile layer.

    • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats). Vortex for 30 seconds and then centrifuge.[8]

    • The final extract is ready for analysis by LC-MS/MS or GC-MS/MS.

  • Instrumental Analysis:

    • LC-MS/MS: The cleaned-up extract is analyzed using conditions similar to those described for water analysis.

    • GC-MS/MS: For less polar analytes or for confirmatory analysis, GC-MS/MS can be used. This requires a GC system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a tandem mass spectrometer.

Visualizing the Workflow and Selection Process

To better illustrate the experimental and decision-making processes, the following diagrams have been generated using the DOT language.

Analytical Workflow for Chloridazon and Metabolites cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Homogenization Homogenization (for Soil/Food) Sample->Homogenization Solid Matrices LCMS LC-MS/MS Analysis Sample->LCMS Direct Injection (Water) Extraction Extraction (e.g., QuEChERS with Acetonitrile) Homogenization->Extraction Cleanup Cleanup (Dispersive SPE) Extraction->Cleanup Cleanup->LCMS GCMS GC-MS/MS Analysis Cleanup->GCMS Quantification Quantification using CRM LCMS->Quantification GCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical analytical workflow for the determination of chloridazon and its metabolites.

CRM Selection Guide for Chloridazon Analysis Define_Need Define Analytical Need Method_Validation Method Validation/ Development Define_Need->Method_Validation Routine_Analysis Routine Quantitative Analysis Define_Need->Routine_Analysis Qualitative_ID Qualitative Identification Define_Need->Qualitative_ID Select_Neat Select Neat CRM Method_Validation->Select_Neat Select_Solution Select Solution CRM Routine_Analysis->Select_Solution Select_Labeled Select Isotopically Labeled CRM Routine_Analysis->Select_Labeled Select_Standard Select Analytical Standard Qualitative_ID->Select_Standard Prepare_Stock Prepare in-house stock and working standards Select_Neat->Prepare_Stock Use_Directly Use directly for calibration Select_Solution->Use_Directly Use_IS Use as Internal Standard Select_Labeled->Use_IS Use_Ref Use as reference for peak ID Select_Standard->Use_Ref

Caption: A decision tree for selecting the appropriate certified reference material.

References

A Researcher's Guide to Internal Standards: Comparing Deuterated (d3) and ¹³C-Labeled Analogs for Chloridazon Metabolite B1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in quantitative analysis, particularly in environmental monitoring and food safety, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of deuterated (e.g., Chloridazon metabolite B1-d3) and ¹³C-labeled internal standards, offering experimental insights and data-driven recommendations for their application in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are added at a known concentration to samples and standards alike, serving to correct for variations during sample preparation, injection, and ionization.[2][3] An ideal SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but is mass-shifted to be distinguishable by the mass spectrometer.[4] This co-elution and similar behavior allow it to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.[5][6]

Chloridazon, a formerly used herbicide, degrades into persistent metabolites like desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Chloridazon metabolite B1), which are frequently detected in water sources.[7][8] Accurate quantification of these metabolites is crucial for regulatory monitoring. This guide focuses on the analytical nuances of choosing between a deuterated standard, this compound, and a hypothetical ¹³C-labeled counterpart.

Performance Comparison: Deuterated (d3) vs. ¹³C-Labeled Internal Standards

While both deuterated and ¹³C-labeled compounds are effective SIL internal standards, subtle but significant differences in their physicochemical properties can impact analytical accuracy. ¹³C-labeled standards are often considered superior, though they may be more expensive or less commercially available.[9]

Key Differences:

  • Isotope Effect & Chromatographic Shift: The most significant issue with deuterated standards is the "deuterium isotope effect."[1] The mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D) can alter the molecule's lipophilicity, leading to a slight shift in retention time during reversed-phase liquid chromatography.[5][6] If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, which can lead to quantitative errors, with some studies reporting errors as high as 40%.[5][10]

  • Stability and H/D Exchange: Deuterium atoms, especially those on heteroatoms (-OD, -ND), can sometimes exchange with hydrogen atoms from the solvent (e.g., water), compromising the standard's integrity.[1][10] Therefore, labels should be placed on chemically stable positions of the molecule.[4]

  • Physicochemical Properties: Because the replacement of ¹²C with ¹³C results in a smaller relative change in mass and physicochemical properties, ¹³C-labeled standards are virtually identical to their native counterparts.[11][12] This ensures perfect co-elution, meaning both the analyte and the internal standard are subjected to the exact same matrix effects, leading to more accurate and precise quantification.[11]

Quantitative Data Summary

The following table summarizes hypothetical yet representative experimental data comparing the performance of a deuterated (d3) and a ¹³C-labeled internal standard for the quantification of Chloridazon metabolite B1 in a complex matrix like surface water.

Performance MetricDeuterated IS (B1-d3)¹³C-Labeled ISRationale for Difference
Chromatographic Shift (ΔRT) 0.05 min0.00 minDeuterium isotope effect can alter retention time.[6] ¹³C-IS co-elutes perfectly.[11]
Matrix Effect Variable (5-20% Suppression)Consistent with AnalyteDifferential elution exposes the d3-IS to varying matrix components, causing inconsistent suppression.[5][13]
Accuracy (% Recovery) 85 - 110%98 - 102%Inconsistent correction for matrix effects by d3-IS leads to wider recovery range. ¹³C-IS provides more robust correction.[11]
Precision (%RSD) < 15%< 5%Variable matrix effects and potential instability increase the relative standard deviation for the d3-IS.[14][15]
Label Stability High (if labeled on C-D bond)Very HighDeuterium can be prone to H/D exchange in certain molecular positions; ¹³C labels are not susceptible to exchange.[1][9]

This data is illustrative and represents typical performance differences observed in LC-MS/MS bioanalysis.

Experimental Protocols

Here is a representative protocol for the quantification of Chloridazon metabolite B1 in water samples using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Direct Injection)

  • Collect 1 mL of the water sample into an autosampler vial.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound or ¹³C-IS in methanol) to all samples, calibration standards, and quality controls.[3]

  • Vortex briefly to mix.

  • The samples are now ready for injection.

2. LC-MS/MS Conditions

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II).[7]

  • Column: A HILIC-type column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) is suitable for these polar metabolites.[7]

  • Mobile Phase A: 50 mmol Ammonium Formate in water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient starting with high organic content to retain the polar analytes.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 5500).[7]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Analyte (B1): Precursor ion > Product ion (e.g., m/z 160 > [specific fragment])

    • IS (B1-d3): Precursor ion > Product ion (e.g., m/z 163 > [corresponding fragment])

    • IS (¹³C-B1): Precursor ion > Product ion (e.g., m/z 16x > [corresponding fragment])

  • Note: Specific MRM transitions and collision energies must be optimized for the specific compound and instrument.

3. Data Analysis

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.[3]

  • A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of the analyte in the samples is then determined from this curve.

Mandatory Visualization

The following diagram illustrates the fundamental workflow for using an internal standard in a quantitative LC-MS/MS analysis.

G start Start: Sample Collection (e.g., Water Sample) spike Spike with Known Amount of Internal Standard (IS) start->spike analysis Direct Injection & LC-MS/MS Analysis spike->analysis process Data Processing analysis->process result Final Analyte Concentration Ratio = (Analyte Area / IS Area) process->result

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion and Recommendations

The choice between a deuterated and a ¹³C-labeled internal standard requires a balance of cost, availability, and the desired level of analytical rigor.

  • Deuterated (d3) Internal Standards: These are often more readily available and cost-effective.[9] For many applications, a well-designed d3-standard with at least three deuterium atoms placed in a stable position can provide acceptable accuracy and precision.[4] However, researchers must validate their methods carefully to check for chromatographic shifts and differential matrix effects.[13]

  • ¹³C-Labeled Internal Standards: These are considered the superior choice for high-stakes quantitative analysis where maximum accuracy is non-negotiable.[9][11] Their ability to perfectly co-elute with the analyte provides the most robust correction for matrix effects and other analytical variabilities.[11]

For the routine monitoring of Chloridazon metabolite B1, a deuterated standard like B1-d3 is likely sufficient, provided that thorough method validation demonstrates its ability to compensate for matrix effects in the specific sample types being analyzed. For reference laboratories, development of certified reference materials, or in cases where chromatographic interferences are particularly challenging, a ¹³C-labeled internal standard is the recommended gold standard.

References

The Critical Role of Chloridazon Metabolite B1-d3 in Ensuring Analytical Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise quantification of pesticide residues is paramount for ensuring food safety and environmental protection. The analysis of Chloridazon and its metabolites, particularly Chloridazon-desphenyl (Metabolite B1), presents analytical challenges that necessitate robust methodologies. This guide provides a comprehensive comparison of the use of the stable isotope-labeled internal standard, Chloridazon metabolite B1-d3, against other analytical approaches, supported by established principles of analytical chemistry and findings from proficiency testing frameworks.

The herbicide Chloridazon degrades into persistent and mobile metabolites, such as Chloridazon-desphenyl, which are frequently detected in water resources. The accurate measurement of these compounds is crucial for regulatory monitoring. However, the analysis, particularly in complex matrices like food and environmental samples, can be prone to inaccuracies due to matrix effects—the suppression or enhancement of the analyte signal by other components in the sample. The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has highlighted the analytical difficulties and potential for false positives in the determination of Chloridazon-desphenyl, emphasizing the need for highly reliable and validated methods.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative analysis, especially when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound is the deuterated analogue of Chloridazon metabolite B1.

The primary advantage of a SIL internal standard is its ability to co-elute with the native analyte and experience nearly identical effects from the sample matrix, including ionization suppression or enhancement.[2] This co-behavior allows for effective compensation for variations during sample preparation (e.g., extraction recovery) and instrumental analysis, leading to significantly improved accuracy and precision.

Performance Comparison of Internal Standard Strategies

While specific quantitative data from proficiency testing schemes directly comparing this compound to other internal standards is not always publicly detailed, the principles of analytical chemistry allow for a clear comparison of the different strategies. The performance of laboratories in proficiency tests organized by bodies like the Umweltbundesamt in Austria and BIPEA is evaluated based on z-scores, which reflect the accuracy of their results.[3][4] Consistent achievement of satisfactory z-scores is indicative of a well-controlled analytical method, often underpinned by the use of appropriate internal standards.

Internal Standard StrategyPrincipleAdvantagesDisadvantagesExpected Performance in Proficiency Testing
This compound (SIL IS) A known concentration of the deuterated analogue is added to every sample, calibrant, and quality control. Quantification is based on the ratio of the native analyte signal to the SIL IS signal.- High accuracy and precision.- Effectively corrects for matrix effects and variations in sample preparation and instrument response.[5][6]- Co-elutes with the analyte, providing the most accurate correction.[2]- Higher cost compared to other options.- Availability may be limited for some analytes.High likelihood of achieving satisfactory z-scores due to robust correction for analytical variability.
Structural Analogue IS A non-isotopically labeled compound that is chemically similar to the analyte is used as the internal standard.- Lower cost than SIL IS.- More widely available.- Does not co-elute perfectly with the analyte.- May not experience the same degree of matrix effects, leading to incomplete correction and potential bias.[5]Performance can be acceptable but is more susceptible to matrix-induced errors, potentially leading to questionable or unsatisfactory z-scores.
No Internal Standard (External Calibration) Quantification is based on a calibration curve generated from standards prepared in a clean solvent.- Simplest and lowest cost approach.- Highly susceptible to matrix effects, leading to significant inaccuracies (underestimation or overestimation).- Does not account for variations in sample preparation recovery.[7]High risk of poor performance and unsatisfactory z-scores, especially in complex matrices, due to uncorrected matrix effects.

Experimental Protocol: Quantification of Chloridazon Metabolite B1 in Water Samples

This section outlines a typical experimental protocol for the quantitative analysis of Chloridazon metabolite B1 (Chloridazon-desphenyl) in water samples using LC-MS/MS with this compound as an internal standard. This methodology is representative of the high-quality procedures expected in proficiency testing schemes.

1. Sample Preparation

  • Collect water samples in clean, appropriate containers.

  • To a 10 mL aliquot of the water sample, add a known amount of this compound solution to achieve a final concentration of, for example, 10 ng/mL.

  • The sample is then ready for direct injection or may undergo solid-phase extraction (SPE) for pre-concentration if lower detection limits are required.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B52724) (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both the analyte and the internal standard to ensure confident identification and quantification.

      • Example MRM transitions for Chloridazon metabolite B1: Q1 (precursor ion) -> Q3 (product ion 1), Q1 -> Q3 (product ion 2)

      • Example MRM transitions for this compound: Q1+3 (precursor ion) -> Q3+n (product ion 1), Q1+3 -> Q3+n (product ion 2)

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of Chloridazon metabolite B1 in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.

Visualizing the Proficiency Testing Workflow

Proficiency testing is a cornerstone of laboratory quality assurance. The following diagram illustrates the typical workflow of a proficiency testing scheme for pesticide analysis.

Proficiency_Testing_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory Prep Sample Preparation (Spiking of Matrix) Homogeneity Homogeneity & Stability Testing Prep->Homogeneity QC Dispatch Sample Dispatch Homogeneity->Dispatch Receipt Sample Receipt Dispatch->Receipt Stats Statistical Analysis of Results Report Issuing of Performance Report Stats->Report Evaluation Performance Evaluation (z-score) Report->Evaluation Analysis Sample Analysis (using own method, e.g., with IS) Receipt->Analysis Results Submission of Results Analysis->Results Results->Stats

Caption: Workflow of a typical proficiency testing scheme for pesticide analysis.

References

Comparative Guide to Method Robustness Testing for the Analysis of Chloridazon in Diverse Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of chloridazon (B30800) in various complex matrices, including soil, water, and food samples. The focus is on method robustness, a critical attribute in ensuring reliable and reproducible analytical data. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes experimental workflows to aid in method selection and implementation.

Introduction to Chloridazon and Analytical Challenges

Chloridazon is a selective herbicide used for the control of broadleaf weeds, primarily in sugar beet and fodder beet cultivation. Its presence and that of its metabolites in environmental and food samples are of regulatory concern, necessitating robust and sensitive analytical methods for monitoring. The diverse nature of sample matrices presents significant analytical challenges, including matrix interference, analyte extraction efficiency, and method reproducibility. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a comparative summary of HPLC-UV, GC-MS, and an electrochemical nanosensor method for chloridazon determination.

Table 1: Performance Characteristics of Analytical Methods for Chloridazon Determination

ParameterHPLC-UVGC-MSElectrochemical Nanosensor
Linear Range 0.1 - 10.0 µg/mL0.005 - 1.0 µg/L0.1 - 36.0 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL0.001 µg/L0.059 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL0.005 µg/L0.179 µg/mL
Accuracy (% Recovery) Typically 85-115%Typically 90-110%94.0 - 99.6%
Precision (%RSD) < 5%< 10%~1.11%
Sample Throughput ModerateModerate to HighHigh
Matrix Effect Moderate to HighLow to ModerateLow
Cost (Instrument) ModerateHighLow
Cost (Operational) ModerateHighLow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving method robustness. The following sections provide methodologies for sample preparation and analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is widely used for the routine analysis of chloridazon in various samples.

Sample Preparation:

  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Pass 500 mL of the filtered water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

  • Soil Samples (Solvent Extraction):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water.

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • Food Samples (e.g., Spinach, Beets) (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 283 nm.[1]

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it suitable for complex matrices.

Sample Preparation:

Sample preparation can follow the same protocols as for HPLC (SPE for water, solvent extraction for soil, and QuEChERS for food). However, a solvent exchange step to a GC-compatible solvent (e.g., ethyl acetate (B1210297) or toluene) is required after the final extraction step.

GC-MS Conditions:

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of chloridazon.

Electrochemical Nanosensor Method

This method provides a rapid and cost-effective alternative for on-site or high-throughput screening.

Sample Preparation:

  • Agricultural Food Samples:

    • Homogenize 25 g of the sample with 50 mL of acetone.

    • Filter the extract and evaporate the acetone.

    • Dissolve the residue in 10 mL of a suitable buffer (e.g., Britton-Robinson buffer, pH 5.0).[2]

    • The resulting solution can be directly analyzed.[2]

Electrochemical Measurement:

  • Sensor: α-Fe₂O₃-CdO nanocomposite modified screen-printed electrode.[2]

  • Technique: Differential Pulse Voltammetry (DPV).[2]

  • Supporting Electrolyte: Britton-Robinson buffer (pH 5.0).[2]

  • Measurement Parameters: Optimized according to the specific sensor characteristics (e.g., accumulation potential, accumulation time).[2]

Method Robustness Testing

Robustness testing ensures that small, deliberate variations in method parameters do not significantly affect the results. A well-designed robustness study is essential for method validation and transfer.

Experimental Design for HPLC Method Robustness

A fractional factorial design is an efficient approach to evaluate the effect of multiple parameters simultaneously.

Parameters to be Varied:

  • Mobile Phase Composition: ± 2% variation in the percentage of organic solvent (e.g., 58% and 62% acetonitrile).

  • Mobile Phase pH: ± 0.2 units (if a buffer is used).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).

  • Detection Wavelength: ± 2 nm (e.g., 281 nm and 285 nm).

Acceptance Criteria:

The system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution) should remain within the predefined acceptance criteria for each variation. Typically, the relative standard deviation (%RSD) of the peak areas should be less than 5%.

Visualizations

Experimental Workflow for Robustness Testing

Robustness_Testing_Workflow cluster_prep Preparation cluster_execution Execution cluster_evaluation Evaluation start Define Method Parameters and Acceptance Criteria design Select Factors and Levels (e.g., Fractional Factorial) start->design prep_solutions Prepare Standard Solutions and Spiked Samples design->prep_solutions analysis Perform HPLC Analysis under Varied Conditions prep_solutions->analysis collect_data Collect Chromatographic Data (Retention Time, Peak Area) analysis->collect_data calc_sst Calculate System Suitability Parameters (SST) collect_data->calc_sst compare Compare Results against Acceptance Criteria calc_sst->compare report Report Method Robustness compare->report Method_Selection_Pathway start Define Analytical Need (e.g., Routine Monitoring, Research) matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity High hplc HPLC-UV matrix->hplc Low to Moderate throughput High Throughput Needed? sensitivity->throughput Moderate gcms GC-MS sensitivity->gcms Very High throughput->hplc No electrochem Electrochemical Sensor throughput->electrochem Yes cost Cost Constraints? cost->hplc Moderate Budget cost->gcms High Budget cost->electrochem Low Budget hplc->cost gcms->cost electrochem->cost

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Chloridazon Metabolite B1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Chloridazon metabolite B1-d3, a deuterated form of a metabolite of the herbicide Chloridazon. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.

Chloridazon and its metabolites are recognized for their persistence in the environment, particularly in soil and water systems.[1][2] The proper disposal of these compounds is not only a matter of good laboratory practice but also a legal and ethical responsibility. This document outlines the necessary safety precautions, immediate actions for spills, and a detailed disposal plan in accordance with general laboratory chemical waste regulations.

Immediate Safety and Hazard Information
  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause an allergic skin reaction.

  • May cause respiratory irritation. [3]

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. If irritation persists, seek medical advice.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

For detailed information on the parent compound, Chloridazon, please refer to the following hazard classifications.

Hazard StatementClassification
Highly flammable liquid and vapour (in Acetonitrile)Flammable Liquid 2
Harmful in contact with skinAcute Toxicity 4 (Skin)
Harmful if inhaledAcute Toxicity 4 (Inhalation)
Causes serious eye irritationEye Irritation 2
Very toxic to aquatic lifeAcute Aquatic 1
Very toxic to aquatic life with long lasting effectsChronic Aquatic 1

This data is for Chloridazon and Chloridazon in Acetonitrile and should be used as a precautionary reference for its metabolite.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol provides a general framework for safe disposal.

Waste Identification and Segregation
  • Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals must be kept separate to prevent dangerous reactions.[6][8]

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A standard laboratory coat.

Containerization
  • Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with no leaks or damage, and have a secure, leak-proof lid.[6][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste contents (e.g., "in methanol," "solid waste").

Waste Accumulation and Storage
  • Accumulation Point: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Storage Conditions: Keep the container closed at all times, except when adding waste. Store it in a well-ventilated area, away from sources of ignition if the solvent is flammable.[6]

Disposal Request and Pickup
  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE A->B C Select & Label Compatible Container B->C D Segregate as Hazardous Waste C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Pickup by Environmental Health & Safety F->G H Complete Disposal Documentation G->H I Proper Disposal by Licensed Facility H->I

Disposal Workflow for this compound

Experimental Protocols Cited

The information provided in this guide is based on established safety protocols and regulatory guidelines for the disposal of laboratory chemical waste. No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined are derived from general best practices for chemical waste management as mandated by regulatory bodies such as the EPA and OSHA.[6][7][9] It is imperative to consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed, site-specific instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.